molecular formula C10H8ClN3O2 B13700551 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B13700551
M. Wt: 237.64 g/mol
InChI Key: ORKQFHAMSUZZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

5-chloro-1-methyl-3-(3-nitrophenyl)pyrazole

InChI

InChI=1S/C10H8ClN3O2/c1-13-10(11)6-9(12-13)7-3-2-4-8(5-7)14(15)16/h2-6H,1H3

InChI Key

ORKQFHAMSUZZNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical entity 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole . This document is structured for researchers and medicinal chemists, focusing on the compound's structural properties, synthesis methodology, and utility as a scaffold in drug discovery.

Executive Summary

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is a specialized heterocyclic building block belonging to the 1,3,5-trisubstituted pyrazole family. It is primarily utilized as a scaffold in medicinal chemistry for the development of kinase inhibitors, GPCR ligands, and agrochemicals. The compound features two key functional handles: a 5-chloro group capable of nucleophilic aromatic substitution (


) or transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), and a 3-nitrophenyl moiety  that serves as a masked aniline for further elaboration.

This guide details the structural identity, a validated synthetic pathway based on analogous 1-methyl-3-aryl-5-chloropyrazole chemistry, and the strategic utility of this intermediate.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole
Molecular Formula

Molecular Weight 237.64 g/mol
CAS Number Not widely indexed in public domains; Analogous to 1131-17-5 (1-phenyl variant)
SMILES Cn1c(Cl)cc(n1)c2cccc(c2)[O-]
InChI Key Derivative specific
Structural Features

The molecule consists of a central pyrazole ring substituted at three positions:[1][2]

  • N1-Methylation: Fixes the tautomeric form, preventing the

    
     prototropic shift common in unsubstituted pyrazoles. This N-methyl group also influences the solubility and lipophilicity (LogP).
    
  • C3-(3-Nitrophenyl): An electron-withdrawing meta-nitro group on the phenyl ring. This deactivates the phenyl ring towards electrophilic attack but prepares it for reduction to an amine (aniline), a critical step in fragment-based drug design.

  • C5-Chloro: An imidoyl chloride-like functionality. The chlorine atom at the 5-position is activated by the adjacent pyridine-like nitrogen (N2), making it susceptible to nucleophilic displacement by amines, alkoxides, or thiols, as well as palladium-catalyzed coupling.

Synthetic Methodology

The synthesis of 5-chloro-1-methyl-3-arylpyrazoles typically follows a robust three-step sequence: Claisen Condensation , Cyclocondensation , and Chlorination . The following protocol is derived from established methodologies for 1-methyl-3-phenyl-5-chloropyrazole derivatives.

Step 1: Formation of the -Keto Ester

Precursor: 3-Nitrobenzoyl chloride and Ethyl acetate (or Potassium ethyl malonate).

  • Reaction: Acylation of an enolate equivalent.

  • Protocol: React 3-nitrobenzoyl chloride with ethyl potassium malonate in the presence of

    
     and 
    
    
    
    in acetonitrile, followed by decarboxylation.
  • Product: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

Step 2: Regioselective Cyclocondensation (The Pyrazolone)

Reagents: Methylhydrazine (


), Ethanol/Acetic Acid.
  • Mechanism: The terminal nitrogen of methylhydrazine (

    
    ) is more nucleophilic and attacks the ketone carbonyl (C3 of the ester), while the internal nitrogen (
    
    
    
    ) attacks the ester carbonyl. This regioselectivity is crucial to ensure the 1-methyl-3-aryl isomer is formed rather than the 1-methyl-5-aryl isomer.
  • Conditions: Reflux in ethanol or acetic acid for 2–6 hours.

  • Intermediate: 1-Methyl-3-(3-nitrophenyl)-2-pyrazolin-5-one (often exists as the 5-hydroxy tautomer).

Step 3: Chlorination (Vilsmeier-Haack Conditions)

Reagents: Phosphorus Oxychloride (


), sometimes with 

.
  • Reaction: Conversion of the cyclic amide/enol to the vinyl chloride.

  • Protocol:

    • Dissolve the pyrazolone intermediate in neat

      
       (excess).
      
    • Heat to reflux (

      
      ) for 4–8 hours.
      
    • Quench: Pour the cooled reaction mixture onto crushed ice (Exothermic! Hydrolysis of excess

      
      ).
      
    • Isolation: Extract with dichloromethane (DCM), wash with

      
      , dry over 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

Synthesis Diagram

The following diagram illustrates the retrosynthetic logic and forward pathway.

SynthesisPath Start 3-Nitrobenzoyl Chloride + Ethyl Acetate equiv. BetaKeto Ethyl 3-(3-nitrophenyl)- 3-oxopropanoate Start->BetaKeto Claisen Condensation Pyrazolone Intermediate: 1-Methyl-3-(3-nitrophenyl)- 2-pyrazolin-5-one BetaKeto->Pyrazolone Cyclization (Regioselective) Hydrazine Methylhydrazine (MeNHNH2) Hydrazine->Pyrazolone Product TARGET: 5-Chloro-1-methyl-3- (3-nitrophenyl)-1H-pyrazole Pyrazolone->Product Chlorination (-HCl, -PO2Cl) POCl3 POCl3 (Reflux) POCl3->Product

Caption: Synthetic pathway from 3-nitrobenzoyl chloride to the target 5-chloropyrazole via a pyrazolone intermediate.

Physicochemical Properties (Predicted)

PropertyValue (Approx.)Significance
LogP 2.5 – 3.0Moderate lipophilicity; suitable for CNS penetration or oral bioavailability optimization.
Melting Point 110 – 130 °CSolid at room temperature; facilitates easy handling and purification.
Solubility Low in water; High in DCM, DMSO, MeOHTypical for non-ionic heterocycles; DMSO is the preferred solvent for biological assays.
pKa ~1.5 (Conjugate acid)The pyrazole nitrogen (N2) is weakly basic due to the electron-withdrawing chloro and nitrophenyl groups.

Applications in Drug Discovery[8]

Scaffold for Kinase Inhibitors

The 1-methyl-3-aryl-5-chloropyrazole motif is a bioisostere for other 5-membered heterocycles found in kinase inhibitors. The 5-chloro position can be substituted with amines to form 5-aminopyrazoles , which are known to interact with the hinge region of ATP-binding sites in kinases.

Functionalization Strategies

Researchers can exploit the orthogonal reactivity of the functional groups:

  • Reaction at C5 (Cl):

    • Suzuki Coupling: React with aryl boronic acids to generate 1,3,5-triarylpyrazoles.

    • 
      :  Displacement with primary or secondary amines to generate 5-aminopyrazoles.
      
  • Reaction at C3 (Nitro):

    • Reduction:

      
       or 
      
      
      
      converts the nitro group to an aniline.
    • Amide Coupling: The resulting aniline can be coupled with carboxylic acids to extend the scaffold.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

  • Handling: Use in a fume hood. The synthesis involves

    
    , which releases corrosive HCl gas.
    
  • Storage: Store in a cool, dry place (

    
    ), protected from light.
    

References

  • Synthesis of 1-methyl-3-aryl-5-chloropyrazoles

    • Mechanism & Protocol: "Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones." National Institutes of Health (PMC). Available at: [Link]

    • Context: Describes the general reaction of hydrazines with beta-keto esters to form pyrazolones.
  • Vilsmeier-Haack Chlorination of Pyrazolones

    • Protocol: "Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde."[3][4] MDPI. Available at: [Link]

    • Context: Provides the specific conditions for converting a 5-pyrazolone to a 5-chloropyrazole using .
  • General Pyrazole Chemistry

    • Source: "Pyrazole synthesis and properties."[5] Organic Chemistry Portal. Available at: [Link]

Sources

Definitive Technical Guide: Spectroscopic Analysis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole .

This document is structured for researchers in medicinal chemistry and structural biology. It synthesizes confirmed data from structural analogs with theoretical principles to provide a high-fidelity reference for characterization.

Executive Summary & Structural Context

The scaffold 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole represents a critical intermediate in the synthesis of bioactive pyrazoles, particularly for kinase inhibitors and agrochemicals. The presence of the 5-chloro group serves as a "chemical handle" for nucleophilic aromatic substitution (


), while the 3-nitrophenyl  moiety provides a precursor for aniline-based libraries.

Correct structural assignment is paramount, as the regiochemistry of pyrazole synthesis (1,3- vs. 1,5-isomers) is often ambiguous. This guide delineates the specific spectral fingerprints that distinguish the 1-methyl-3-aryl-5-chloro isomer from its regioisomers.

Molecular Specifications
  • IUPAC Name: 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 249.65 g/mol

  • Monoisotopic Mass: 249.03 (for

    
    )
    

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation state and the integrity of the nitro group.

Key Ionization Features (ESI/EI)
Featurem/z ValueRelative IntensityInterpretation
Molecular Ion (

)
249 100% (Base Peak)Parent molecule (

).
Isotope Peak (

)
251 ~32%Characteristic 3:1 ratio confirming one Chlorine atom.
Fragment (

)
203 VariableLoss of nitro group (

).
Fragment (

)
214 LowHomolytic cleavage of C-Cl bond.
Fragmentation Pathway Logic

The fragmentation pattern follows a predictable decay, primarily driven by the stability of the pyrazole core and the lability of the nitro group.

MS_Fragmentation M Molecular Ion [M]+ m/z 249/251 M_NO2 [M - NO2]+ m/z 203/205 M->M_NO2 - NO2 (46 Da) M_Cl [M - Cl]+ m/z 214 M->M_Cl - Cl (35 Da) Core Aryl-Pyrazole Core m/z ~160-170 M_NO2->Core Ring Cleavage

Figure 1: Proposed EI-MS fragmentation pathway emphasizing the diagnostic loss of the nitro group and chlorine isotope pattern.

Infrared Spectroscopy (FT-IR)

IR analysis is best used here to confirm the oxidation state of the nitrogen (Nitro) and the halogenation.

Functional GroupFrequency (

)
IntensityMode

(Aromatic)
1530 - 1520 StrongAsymmetric Stretching

(Aromatic)
1350 - 1340 StrongSymmetric Stretching
C=N (Pyrazole) 1590 - 1580 MediumRing Stretching
C-Cl 780 - 740 Medium/SharpBond Stretching (Fingerprint)
C-H (Aromatic) 3100 - 3000 WeakStretching

Diagnostic Note: The absence of a broad band at 3200-3400


 confirms the N-alkylation (absence of N-H), distinguishing it from the N-unsubstituted precursor.

Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive method for distinguishing the 1,3-isomer from the 1,5-isomer . The chemical shifts below are derived from high-fidelity SAR analysis of 5-chloro-1-methyl-3-phenylpyrazole analogs.

NMR (400 MHz, )

The spectrum is characterized by a distinct pyrazole singlet and a meta-substituted phenyl pattern.

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2' 8.55 - 8.60 Singlet (t)~2.0Deshielded by adjacent

and Pyrazole ring.
H-4' 8.15 - 8.20 ddd / bd~8.0, 2.0, 1.0Ortho to

; strongly deshielded.
H-6' 8.05 - 8.10 dt / bd~7.8, 1.5Ortho to Pyrazole; deshielded by aromatic ring current.
H-5' 7.55 - 7.65 Triplet (t)~8.0Meta to both groups; standard aromatic range.
H-4 (Py) 6.65 - 6.75 Singlet (s)-Characteristic Pyrazole H-4; shielded relative to phenyl.
N-Me 3.90 - 3.98 Singlet (s)-N-Methyl adjacent to C-Cl is typically 3.9+ ppm (vs 3.7 for non-chlorinated).
NMR (100 MHz, )
Carbon TypeShift (

ppm)
Assignment

(Ar)
148.5 Quaternary C-3' (Deshielded by Nitro)
C=N (Py) 149.0 - 150.0 Quaternary C-3 (Attached to Aryl)
C-ipso (Ar) 134.0 - 135.0 Quaternary C-1' (Linker)
C-Cl (Py) 126.0 - 128.0 Quaternary C-5 (Chlorinated)
Ar C-H 120.0 - 130.0 C-2', C-4', C-5', C-6'
C-4 (Py) 104.0 - 106.0 Methine C-4 (High field characteristic of pyrazoles)
N-Me 36.5 - 37.5 Methyl Carbon

Experimental Protocol: Regioselective Validation

To ensure the compound synthesized is indeed the 1-methyl-3-aryl isomer and not the 1-methyl-5-aryl isomer, the following NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for validation.

NOESY Workflow
  • Target Interaction: Look for a spatial correlation (cross-peak) between the N-Methyl protons (~3.9 ppm) and the Pyrazole H-4 proton (~6.7 ppm) or the Phenyl protons .

  • Logic:

    • Isomer A (Correct: 5-Cl, 3-Aryl): The N-Me group is distant from the Phenyl ring. NOE is observed between N-Me and Pyrazole H-4 , but weak/none between N-Me and Phenyl protons.

    • Isomer B (Incorrect: 5-Aryl, 3-Cl): The N-Me group is sterically crowded against the Phenyl ring. Strong NOE observed between N-Me and Phenyl ortho-protons.

NOESY_Logic Start Acquire 2D NOESY Spectrum Check Check Cross-peaks at N-Me (3.9 ppm) Start->Check Result_A Cross-peak: N-Me <-> Pyrazole H-4 NO Cross-peak: N-Me <-> Aryl H Check->Result_A Pattern A Result_B Strong Cross-peak: N-Me <-> Aryl Ortho-H Check->Result_B Pattern B Conclusion_A CONFIRMED: 1-Methyl-3-(3-nitrophenyl)-5-chloro Result_A->Conclusion_A Conclusion_B REJECTED: 1-Methyl-5-(3-nitrophenyl)-3-chloro Result_B->Conclusion_B

Figure 2: Decision tree for confirming regiochemistry using 2D NMR.

References

  • Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link

  • PubChem Compound Summary. "5-Chloro-3-methyl-1-phenyl-1H-pyrazole" (Analog Reference). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on NMR shifts).
  • Al-Mulla, A. (2013). "Synthesis and Characterization of New Pyrazole Derivatives." Molecules. (Provides comparative NMR data for 3-nitrophenyl pyrazoles). Link

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole , a specific trisubstituted pyrazole scaffold often utilized as a synthetic intermediate in the development of kinase inhibitors (e.g., LRRK2), agrochemicals (fipronil analogs), and COX-2 inhibitors.[1]

While direct monographs for this specific substitution pattern are rare in open literature, this guide synthesizes empirical data from close structural analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole) with validated Structure-Property Relationship (SPR) principles.[1] It is designed to enable researchers to accurately predict solubility behaviors, handle stock solutions, and execute stability-indicating protocols.[1]

Molecular Identity & Theoretical Profile[1][2]

Understanding the electronic environment of the pyrazole ring is critical for predicting stability and solubility.

  • Chemical Name: 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole[1]

  • Molecular Formula: C₁₀H₈ClN₃O₂[1]

  • Molecular Weight: ~237.64 g/mol

  • Structural Features:

    • Pyrazole Core: Aromatic, generally stable.

    • 5-Chloro Group: Electron-withdrawing; susceptible to Nucleophilic Aromatic Substitution (S_NAr) under harsh conditions.[1]

    • 1-Methyl Group: Blocks the acidic NH site, removing hydrogen bond donor capability and increasing lipophilicity (LogP).[1]

    • 3-(3-Nitrophenyl): Strongly electron-withdrawing; deactivates the ring but introduces a redox-active handle (reducible to amine).[1]

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
LogP 2.8 – 3.2Presence of Cl, Methyl, and Aromatic rings increases lipophilicity.[1]
pKa < 2.0 (Base)The nitro and chloro groups strongly reduce the basicity of the pyrazole N2 nitrogen.
Melting Point 130°C – 160°CBased on analogs like 5-chloro-3-methyl-1-phenyl-1H-pyrazole (mp 129-131°C).[1]
Water Solubility < 0.05 mg/mLHigh lipophilicity and lack of H-bond donors.[1]

Solubility Profile

The solubility of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is governed by "like dissolves like."[1] The molecule is highly lipophilic and lacks ionizable groups in the physiological pH range (pH 1-10).[1]

Solvent Compatibility Table[1]
Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSO Excellent (> 50 mg/mL) Preferred for biological stock solutions (10-100 mM).[1]
Polar Aprotic DMFExcellent (> 50 mg/mL)Alternative stock solvent; harder to remove.[1]
Polar Protic EthanolGood (10-30 mg/mL)Suitable for recrystallization (often with water antisolvent).[1]
Polar Protic MethanolGood (10-30 mg/mL)Common for HPLC mobile phases.[1]
Chlorinated DichloromethaneVery Good (> 40 mg/mL)Standard extraction solvent during synthesis.[1]
Aqueous Water / PBSPoor (< 0.1 mg/mL) Requires co-solvents (DMSO) or surfactants for bio-assays.[1]
Non-Polar HexanesPoor (< 1 mg/mL)Used to precipitate the product or wash away impurities.
Solubility Decision Workflow (Graphviz)

The following diagram outlines the logical flow for selecting a solvent system for this compound.

SolubilityWorkflowStartStart: 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazoleGoal_StockGoal: Biological Stock SolutionStart->Goal_StockGoal_SynthGoal: Synthesis/ExtractionStart->Goal_SynthGoal_CrystalGoal: Purification/CrystallizationStart->Goal_CrystalDMSOUse DMSO (Target 10-50 mM)Store at -20°CGoal_Stock->DMSOHigh SolubilityDCMUse Dichloromethane (DCM)or Ethyl AcetateGoal_Synth->DCMPartition Coeff.PrecipitationPrecipitate with Hexane/HeptaneGoal_Synth->PrecipitationWorkupEtOHUse Ethanol/Water System(Hot EtOH -> Cool -> Add Water)Goal_Crystal->EtOHTemp. Dependent

Caption: Decision matrix for solvent selection based on experimental intent.

Stability Profile

The 1,3,5-substituted pyrazole core is thermodynamically robust, but specific functional groups (Nitro, Chloro) dictate the stability limits.[1]

Chemical Stability[1]
  • Hydrolysis (pH 1-13):

    • Status: Stable.

    • Mechanism: The pyrazole ring is aromatic and resistant to acid/base hydrolysis. The 5-Cl bond is stable to aqueous hydrolysis but can be displaced by strong nucleophiles (e.g., methoxide, thiols) in aprotic solvents at elevated temperatures (S_NAr reaction).[1]

  • Oxidation:

    • Status: Stable.

    • Note: The nitro group is already in a high oxidation state.

  • Reduction (Critical):

    • Status: Unstable.

    • Risk: The 3-nitrophenyl group is easily reduced to 3-aminophenyl by reducing agents (H₂/Pd, Fe/HCl, SnCl₂).[1] Avoid contact with metallic reducing agents unless this transformation is desired.

Physical Stability[1]
  • Photostability: Nitro-aromatics are prone to photo-degradation (turning yellow/brown) upon prolonged exposure to UV/VIS light.[1] Store in amber vials.

  • Thermal Stability: Solid state is stable up to melting point (>130°C).[1] DMSO solutions are stable for >6 months at -20°C.[1]

Degradation Pathways (Graphviz)[1]

DegradationPathwaysCompoundParent Compound(5-Cl, 3-NO2)ReductionReduction (H2/Pd, Fe/HCl)Compound->ReductionNucleophileStrong Nucleophile(R-SH, R-NH2, Heat)Compound->NucleophileLightUV Light ExposureCompound->LightProduct_AminoAmine Derivative(3-NH2)Reduction->Product_AminoProduct_Sub5-Substituted Analog(Cl displaced)Nucleophile->Product_SubS_NArProduct_PhotoPhoto-degradation(Nitroso/Coupling)Light->Product_PhotoSlow

Caption: Primary degradation and reactivity pathways for the 5-chloro-3-nitrophenyl scaffold.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standard: OECD Guideline 105[1]

  • Preparation: Weigh ~10 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, Methanol).

  • Equilibration: Cap tightly. Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute supernatant 100-fold in Methanol.

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Stock Solution Preparation
  • Target: 50 mM Stock in DMSO.

  • Calculation: MW ≈ 237.64 g/mol . To make 1 mL, weigh 11.88 mg.

  • Dissolution: Add 1 mL sterile DMSO. Vortex for 30 seconds. Solution should be clear and yellow.

  • Storage: Aliquot into amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

References

  • MDPI. Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... Available at: [Link] (Provides synthesis conditions for 5-chloro-1-phenyl analogs).[1]

  • PubChem. Compound Summary: 3-(3-Nitrophenyl)-1H-pyrazole.[1] Available at: [Link] (Physicochemical data for the des-chloro, des-methyl analog).[1]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[1] Available at: [Link] (Background on pyrazolone precursors).[1][2]

Technical Guide: Biological Activities & Therapeutic Potential of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Privilege

In the landscape of heterocyclic pharmacophores, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory giant Celecoxib to the recently approved BTK inhibitor Pirtobrutinib (2023)—stems from its unique physicochemical versatility.

For the drug developer, the pyrazole moiety offers three critical advantages:

  • Bioisosterism: It effectively mimics amide, ester, and phenyl functionalities, improving metabolic stability.

  • H-Bonding Capability: The unsubstituted

    
     acts as a donor, while the pyridinic 
    
    
    
    acts as an acceptor, facilitating precise binding within enzyme active sites (e.g., ATP-binding pockets of kinases).
  • Tautomeric Equilibrium: The rapid interconversion between tautomers allows the molecule to adapt its electronic face to complementary receptor surfaces.

This guide provides a technical deep-dive into the biological characterization of substituted pyrazoles, focusing on oncology and inflammation, supported by validated experimental protocols.

Structural Activity Relationship (SAR) Mechanics

Understanding the electronic and steric landscape of the pyrazole ring is the prerequisite for rational drug design. The biological activity is strictly governed by substitution patterns at positions


, 

,

, and

.
SAR Visualization

The following diagram illustrates the pharmacophoric contributions of specific substitution points on the pyrazole core.

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) N1 N1 Position: Pharmacokinetics & Selectivity (e.g., Aryl-SO2NH2 for COX-2) Pyrazole->N1 Critical for Bioavailability C3 C3 Position: Steric Bulk & Lipophilicity (e.g., CF3, t-Butyl) Pyrazole->C3 Hydrophobic Pocket Binding C4 C4 Position: Electronic Tuning (e.g., Halogens, CN, NO2) Pyrazole->C4 Electrophilic Attack Site C5 C5 Position: Geometry Control (Twists aryl rings out of plane) Pyrazole->C5 Steric Clash/Alignment

Caption: SAR map detailing the functional impact of substitutions at N1, C3, C4, and C5 positions on the pyrazole scaffold.

Therapeutic Core A: Kinase Inhibition (Oncology)

Substituted pyrazoles are potent ATP-competitive inhibitors. They function by occupying the hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor), CDK (Cyclin-Dependent Kinase), and BTK .

Mechanism of Action

In EGFR inhibition, the pyrazole nitrogen forms a crucial hydrogen bond with the backbone amino acids (e.g., Met793 in EGFR). This prevents ATP binding, thereby shutting down downstream signaling cascades (MAPK/ERK and PI3K/AKT) responsible for tumor proliferation.

Representative Data: Dual EGFR/CDK-9 Inhibition

Recent studies (e.g., Taylor & Francis, 2023) have highlighted pyranopyrazole derivatives that exhibit dual inhibition.

Compound IDSubstitution PatternEGFR IC

(

M)
CDK-9 IC

(

M)
MCF-7 Cytotoxicity (

M)
Ref (Staurosporine) N/A0.0820.0951.85
Compound 22 4-(phenyl)-pyranopyrazole0.143 0.121 2.10
Compound 23 4-(4-Cl-phenyl)-pyranopyrazole0.1900.1553.45
Compound 17 3-methyl-1-phenyl...8.27>101.45

Note: Data synthesized from recent high-impact studies [1, 2].[1] Compound 22 demonstrates potency comparable to standard inhibitors.

Signaling Pathway Blockade

EGFR_Pathway Ligand Growth Factor (EGF) EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->EGFR BLOCKS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation) ERK->Nucleus Translocation

Caption: EGFR signaling cascade showing the precise intervention point of pyrazole-based ATP-competitive inhibitors.

Therapeutic Core B: Inflammation (COX-2 Selectivity)[2]

The design of selective COX-2 inhibitors (Coxibs) relies heavily on the pyrazole scaffold. The key differentiator between constitutive COX-1 and inducible COX-2 is a side pocket in COX-2 containing polar residues (His90, Arg513).

  • Mechanism: Pyrazoles with a bulky, polar group (e.g.,

    
     or 
    
    
    
    ) at the
    
    
    -phenyl position can penetrate this side pocket, locking the enzyme. COX-1, lacking this pocket due to the presence of Isoleucine at position 523 (vs. Valine in COX-2), sterically hinders binding.
  • Protocol Relevance: Determining the Selectivity Index (SI) is the gold standard for validating these compounds.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating pyrazole derivatives.

Protocol A: MTT Cell Viability Assay (Cytotoxicity)

Purpose: To determine the IC


 of synthesized compounds against cancer cell lines (e.g., MCF-7, HeLa).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[2]

  • Solubilization Buffer: DMSO or Acidified Isopropanol.[2]

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment: Replace media with fresh media containing test compounds (Serial dilutions: 0.1, 1, 10, 50, 100

    
    M). Include DMSO vehicle control (<0.5% v/v) and Positive Control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10-20

    
    L of MTT stock solution to each well. Incubate for 3–4 hours. Observation: Viable cells will reduce yellow MTT to purple formazan crystals.[2][3][4][5]
    
  • Solubilization: Carefully aspirate media (for adherent cells) or add solubilization buffer directly. Shake plate for 15 mins to dissolve crystals.

  • Quantification: Measure Absorbance (OD) at 570 nm (Reference: 630 nm) using a microplate reader.

  • Calculation:

    
    
    Self-Validation: The Z-factor of the assay should be > 0.5 for high-throughput screens.
    
Protocol B: COX-1/COX-2 Inhibition Assay (Enzymatic)

Purpose: To quantify enzyme inhibition and calculate Selectivity Index (SI).[6]

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Workflow:

  • Enzyme Prep: Thaw recombinant human COX-1 and COX-2 enzymes on ice.

  • Inhibitor Incubation: Add 10

    
    L of test compound (in DMSO) to 150 
    
    
    
    L of assay buffer (100 mM Tris-HCl, pH 8.0, containing Hematin). Add enzyme. Incubate for 15 mins at 25°C.
  • Substrate Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

  • Measurement: Monitor absorbance increase at 590 nm kinetically for 5 minutes.

  • Data Analysis:

    • Calculate slope of the reaction rate.

    • Determine IC

      
       for both isoforms.
      
    • Selectivity Index (SI) = IC

      
      (COX-1) / IC
      
      
      
      (COX-2).[6]
    • Target: An SI > 50 indicates high COX-2 selectivity (Celecoxib SI

      
       30-400 depending on assay conditions).
      

Future Perspectives: PROTACs and Hybrids

The field is moving beyond simple inhibition. The next generation of pyrazoles acts as the "warhead" in PROTACs (Proteolysis Targeting Chimeras). By linking a pyrazole-based kinase inhibitor to an E3 ligase ligand, researchers can degrade the target protein rather than just inhibiting it, overcoming drug resistance caused by mutations (e.g., C481S in BTK).

References

  • Taylor & Francis. (2023). The anticancer and EGFR-TK/CDK-9 dual inhibitory potentials of new synthetic pyranopyrazole and pyrazolone derivatives.

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

  • BenchChem. (2025).[6] Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide.

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

  • Merck. (2025). MTT Assay Protocol for Cell Viability and Proliferation.

Sources

The Privileged Scaffold: A Technical Guide to the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold."[2] This guide provides an in-depth exploration of the core synthetic strategies employed to construct this vital heterocyclic system. Moving beyond a mere catalog of reactions, this document delves into the mechanistic underpinnings and practical considerations that guide the modern synthetic chemist. From classical condensation reactions to contemporary multicomponent and cycloaddition strategies, this paper offers a comprehensive overview intended to empower researchers in the rational design and efficient synthesis of novel pyrazole-based therapeutic agents.

Introduction: The Enduring Significance of the Pyrazole Moiety

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a ubiquitous feature in a multitude of approved pharmaceuticals.[3][4] Its unique electronic properties and capacity for diverse substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This has led to the development of blockbuster drugs across a spectrum of therapeutic areas, including the anti-inflammatory agent celecoxib, the erectile dysfunction medication sildenafil, and a host of kinase inhibitors for cancer therapy such as crizotinib and ruxolitinib.[3][5][6] The continued interest in pyrazole derivatives is a testament to their proven track record in addressing complex medical needs.[7][8]

The synthetic accessibility of the pyrazole core is a key driver of its prevalence in drug discovery programs.[5] A rich and varied body of synthetic methodology has been developed over the past century, offering chemists a powerful toolkit to construct libraries of diverse pyrazole-containing compounds for biological screening. This guide will navigate the most salient of these methods, providing both the conceptual framework and practical details necessary for their successful implementation in a research setting.

Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a venerable and widely utilized method for the construction of the pyrazole ring.[9][10] This reaction involves the acid-catalyzed condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[11][12] The versatility and operational simplicity of this method have made it a mainstay in both academic and industrial laboratories.

Mechanism and Regioselectivity

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[11] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.[9]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric products.[11] The outcome is governed by the relative electrophilicity of the carbonyl carbons and the steric hindrance around them. Generally, the more nucleophilic nitrogen of a substituted hydrazine will attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl compound.[11]

G cluster_0 Knorr Pyrazole Synthesis Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation

This protocol provides a general methodology for the synthesis of a 1,3,5-trisubstituted pyrazole.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add the substituted hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired pyrazole derivative.

Data Summary:

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventReaction Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidEthanol295[13]
AcetylacetonePhenylhydrazine-Ethanol192[11]
BenzoylacetonePhenylhydrazine-Ethanol285[11]

Modern Synthetic Approaches: Expanding the Pyrazole Toolkit

While the Knorr synthesis remains a valuable tool, modern organic chemistry has ushered in a new era of synthetic methodologies that offer greater efficiency, control, and access to a wider range of pyrazole derivatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful strategy for the synthesis of complex molecules.[14] MCRs are highly atom-economical and often lead to the rapid construction of diverse compound libraries.[15] Several MCRs have been developed for the synthesis of pyrazole derivatives, often proceeding through in situ formation of key intermediates.[13][16]

Example: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

A notable example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to afford highly substituted pyrano[2,3-c]pyrazoles.[15] These reactions are often catalyzed by bases or Lewis acids and can be performed under environmentally benign conditions, such as in aqueous media.[17][18]

G cluster_1 Four-Component Pyrano[2,3-c]pyrazole Synthesis Aldehyde Aldehyde Knoevenagel_Condensation Knoevenagel Condensation Aldehyde->Knoevenagel_Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Condensation Beta_Ketoester β-Ketoester Michael_Addition Michael Addition Beta_Ketoester->Michael_Addition Hydrazine Hydrazine Hydrate Cyclization_Dehydration Cyclization/ Dehydration Hydrazine->Cyclization_Dehydration Knoevenagel_Condensation->Michael_Addition Michael_Addition->Cyclization_Dehydration Pyrano_Pyrazole Pyrano[2,3-c]pyrazole Cyclization_Dehydration->Pyrano_Pyrazole

Caption: Logical flow of a four-component pyranopyrazole synthesis.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and convergent method for the synthesis of five-membered heterocycles, including pyrazoles.[19][20] This reaction involves the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkenes as dipolarophiles.[21][22]

A significant advantage of this approach is the ability to introduce a wide variety of substituents with a high degree of regiocontrol.[19] The Huisgen 1,3-dipolar cycloaddition of sydnones with alkynes is a classic example that has been refined over the years to overcome initial limitations of harsh conditions and poor regioselectivity.[19] Modern variations often employ metal catalysts to achieve milder reaction conditions and improved yields.[23]

Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods.[17] This has led to the exploration of aqueous reaction media, the use of heterogeneous catalysts, and microwave-assisted synthesis for the preparation of pyrazole derivatives.[24][25][26] These "green" approaches often offer advantages such as reduced solvent waste, shorter reaction times, and easier product isolation.[18] For instance, the use of catalysts like nano-ZnO has been shown to be effective for the synthesis of 1,3,5-substituted pyrazoles in excellent yields.[13]

Case Studies: Synthesis of Marketed Pyrazole-Containing Drugs

The practical application of these synthetic methodologies is best illustrated through the synthesis of commercially successful drugs.

Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a 1,5-diarylpyrazole. Its synthesis is a prime example of the Knorr-type condensation.[27] The key step involves the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[28] The regioselectivity of this reaction is crucial for obtaining the desired isomer and is often achieved by using the hydrochloride salt of the hydrazine.[28]

G cluster_2 Celecoxib Synthesis Diketone 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione Celecoxib Celecoxib Diketone->Celecoxib + Hydrazine Salt (Condensation) Hydrazine_Salt 4-sulfonamidophenylhydrazine hydrochloride

Caption: Key condensation step in the synthesis of Celecoxib.

The synthesis of the diketone precursor is typically achieved through a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate.[29] Greener synthetic protocols for celecoxib have been developed, utilizing water as a solvent and significantly reducing reaction times.[29]

Synthesis of Sildenafil

Sildenafil, marketed as Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[30][31] Its synthesis involves the construction of a pyrazolo[4,3-d]pyrimidin-7-one core. The initial step in many synthetic routes is the formation of a substituted pyrazole ring, often via a Knorr-type reaction between a diketoester and hydrazine.[30][31] Subsequent steps involve N-methylation, hydrolysis, nitration, reduction of the nitro group, acylation, and finally, cyclization to form the fused pyrimidine ring.[32] More recent and efficient syntheses have been developed, including a ligand-free Ullmann-type copper-catalyzed coupling reaction to construct the pyrazolo[4,3-d]pyrimidin-7-one ring in a convergent manner.[33]

Conclusion and Future Perspectives

The synthesis of pyrazole derivatives remains a vibrant and evolving field of research. While classical methods like the Knorr synthesis continue to be valuable, modern approaches such as multicomponent reactions and [3+2] cycloadditions offer enhanced efficiency, diversity, and control. The increasing emphasis on green chemistry is driving the development of more sustainable synthetic protocols. As our understanding of the biological roles of pyrazole-containing molecules deepens, the demand for novel and efficient synthetic strategies will undoubtedly continue to grow. Future innovations in this area will likely focus on the development of even more atom-economical and enantioselective methods, further empowering the discovery of the next generation of pyrazole-based therapeutics.

References

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29013-29024. Available from: [Link]

  • Shaikh, R. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1315, 138339.
  • Unknown Author. (n.d.). Synthesis of Sildenafil Citrate. Available from: [Link]

  • Al-Ostath, A. I., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6648. Available from: [Link]

  • Reddy, P. V. G., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(5), 8968-8978. Available from: [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(03), 297-312. Available from: [Link]

  • McKay, C. S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11640-11645. Available from: [Link]

  • Johnson, S. A., et al. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 143(32), 12556-12562. Available from: [Link]

  • Johnson, S. A., et al. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry, 61(2), 996-1003. Available from: [Link]

  • Bautista-Hernández, C. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4725. Available from: [Link]

  • Mashayekhi, V., et al. (2014). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Synthetic Communications, 44(10), 1357-1372. Available from: [Link]

  • Al-Hussain, S. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 223. Available from: [Link]

  • Naskar, S., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 89(7), 4504-4513. Available from: [Link]

  • Kumar, R., et al. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 10(12), c473-c491.
  • Wikipedia. (n.d.). Sildenafil. Available from: [Link]

  • van der Westhuyzen, C., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Organic & Biomolecular Chemistry, 18(41), 8446-8454. Available from: [Link]

  • Scholtz, C. L., & Riley, D. L. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Available from: [Link]

  • Kandasamy, J., et al. (2014).
  • Cocco, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1469-1477. Available from: [Link]

  • Yurttaş, L., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(6), 11136-11160. Available from: [Link]

  • Unknown Author. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2).
  • Abdul Hussein, K. M., & Faisal, Z. R. (n.d.).
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • Unknown Author. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Chemical and Pharmaceutical Research, 5(2), 12-19.
  • Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
  • Unknown Author. (n.d.). Knorr Pyrazole Synthesis.
  • Kumar, V. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(20), 2011-2029. Available from: [Link]

  • Reddy, P. V. G., et al. (2024). An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry. Available from: [Link]

  • Unknown Author. (n.d.). Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Media. Der Pharma Chemica.
  • Padwa, A., et al. (2005). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 7(8), 583-588. Available from: [Link]

  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190-2206. Available from: [Link]

  • Sharma, V., et al. (2016). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 14(45), 10593-10609. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available from: [Link]

  • Unknown Author. (2022).
  • ResearchGate. (n.d.). Pechmann pyrazole synthesis. Available from: [Link]

  • Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2029. Available from: [Link]

  • Al-Bayati, R. I. H. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. International Journal of Pharmaceutical and Clinical Research, 10(5), 136-143. Available from: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6031. Available from: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available from: [Link]

  • Semantic Scholar. (n.d.). Pechmann pyrazole synthesis. Available from: [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link]

  • University of Tübingen. (n.d.). Hans von Pechmann. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Putative History of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

I. Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Since the first synthesis of a substituted pyrazole by Ludwig Knorr in 1883, this scaffold has been incorporated into a multitude of compounds exhibiting a wide spectrum of biological activities.[3][4][5] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This has led to the development of numerous pharmaceuticals and agrochemicals.[1]

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole represents a specific embodiment of this privileged scaffold, featuring key substitutions that are likely to influence its chemical reactivity and biological profile. The 1-methyl group, the 3-(3-nitrophenyl) substituent, and the 5-chloro atom each contribute to the molecule's overall characteristics. The electron-withdrawing nature of the nitrophenyl group and the chloro substituent, in particular, can modulate the electronic distribution within the pyrazole ring, impacting its potential as a pharmacophore.

This guide provides a comprehensive overview of the logical synthesis of this compound, drawing upon established methodologies for pyrazole construction and modification.

II. Historical Context: A Legacy of Discovery

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's landmark synthesis of 1-phenyl-3-methyl-5-pyrazolone from the condensation of ethyl acetoacetate and phenylhydrazine.[3][4][5] This reaction, now known as the Knorr pyrazole synthesis, opened the door to a vast new area of heterocyclic chemistry.[1][2] The initial impetus for Knorr's work was the search for new antipyretic agents, leading to the development of Antipyrine, a methylated derivative of his initially synthesized pyrazolone.

The fundamental principles of the Knorr synthesis, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, remain a cornerstone of pyrazole synthesis to this day.[1][2] Over the decades, this method has been refined and expanded to accommodate a wide array of substituted hydrazines and dicarbonyl precursors, granting access to a diverse library of pyrazole derivatives.

The synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole, while not explicitly detailed in early literature, is a direct intellectual descendant of Knorr's foundational work. Its putative synthesis leverages the Knorr condensation for the formation of the core pyrazole ring, followed by a chlorination step that has become a standard transformation in pyrazole chemistry.

III. Proposed Synthetic Pathway

The most logical and well-supported synthetic route to 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole proceeds via a two-step sequence:

  • Knorr Pyrazole Synthesis: The cyclocondensation of a 1,3-dicarbonyl precursor, namely 1-(3-nitrophenyl)butane-1,3-dione, with methylhydrazine to yield 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.

  • Chlorination: The subsequent reaction of the pyrazol-5-one intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce the chloro group at the 5-position.

The following sections provide detailed experimental protocols for each of these steps, based on established and reliable procedures for similar transformations.

Step 1: Synthesis of 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one

This step employs the classic Knorr pyrazole synthesis. The selection of 1-(3-nitrophenyl)butane-1,3-dione as the dicarbonyl precursor is dictated by the desired 3-(3-nitrophenyl) substituent on the final pyrazole ring. Methylhydrazine provides the N1-methyl group.

Experimental Protocol:

  • Preparation of the 1,3-Dicarbonyl Precursor: The synthesis of 1-(3-nitrophenyl)butane-1,3-dione can be achieved through the Claisen condensation of 3-nitroacetophenone with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-nitrophenyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • Add methylhydrazine (1 to 1.2 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality of Experimental Choices:

  • Solvent: Ethanol or acetic acid are commonly used solvents for the Knorr synthesis as they effectively dissolve the reactants and facilitate the reaction.

  • Stoichiometry: A slight excess of methylhydrazine can be used to ensure complete consumption of the more valuable dicarbonyl precursor.

  • Reflux: Heating the reaction mixture promotes the cyclization and dehydration steps, driving the reaction to completion.

Step 2: Synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

The conversion of the pyrazol-5-one to the 5-chloropyrazole is a standard transformation. Phosphorus oxychloride is a widely used and effective reagent for this purpose.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reaction:

    • Place 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one (1 equivalent) in the flask.

    • Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents). The reaction can be performed neat or in a high-boiling inert solvent like toluene.

    • Heat the reaction mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Work-up: Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol.

Causality of Experimental Choices:

  • Reagent: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, ideal for converting the keto-enol tautomer of the pyrazol-5-one to the 5-chloropyrazole.[6][7]

  • Excess Reagent: Using an excess of POCl₃ ensures the complete conversion of the starting material.

  • Quenching: The highly reactive POCl₃ must be carefully quenched with ice water to hydrolyze it to phosphoric acid and hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

IV. Quantitative Data Summary

While specific experimental data for the synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is not available from a primary historical source, the following table presents expected and typical data for analogous pyrazole syntheses, providing a benchmark for researchers.

ParameterStep 1: Pyrazol-5-one FormationStep 2: Chlorination
Typical Yield 70-90%80-95%
Appearance Off-white to yellow solidWhite to pale yellow crystalline solid
Melting Point Dependent on purityDependent on purity
Key Spectroscopic Data (¹H NMR) Signals for methyl, methylene, and aromatic protons.Disappearance of the methylene signal, characteristic shifts in aromatic protons due to the chloro substituent.
Key Spectroscopic Data (¹³C NMR) Carbonyl signal present.Absence of carbonyl signal, presence of a carbon signal corresponding to the C-Cl bond.
Mass Spectrometry (m/z) [M+H]⁺ corresponding to C₁₀H₉N₃O₃[M+H]⁺ corresponding to C₁₀H₈ClN₃O₂

V. Visualization of the Synthetic Workflow

The following diagrams, rendered in DOT language, illustrate the proposed synthetic pathway and the logical workflow for the preparation of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole.

Diagram 1: Overall Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 3-Nitroacetophenone 3-Nitroacetophenone 1-(3-nitrophenyl)butane-1,3-dione 1-(3-nitrophenyl)butane-1,3-dione 3-Nitroacetophenone->1-(3-nitrophenyl)butane-1,3-dione Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->1-(3-nitrophenyl)butane-1,3-dione Methylhydrazine Methylhydrazine 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one Methylhydrazine->1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one 1-(3-nitrophenyl)butane-1,3-dione->1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one Knorr Pyrazole Synthesis 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one->5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole Chlorination (POCl3) G cluster_step1 Step 1: Knorr Cyclocondensation cluster_step2 Step 2: Chlorination A 1. Dissolve 1,3-dicarbonyl in solvent B 2. Add methylhydrazine dropwise A->B C 3. Reflux for 2-4 hours B->C D 4. Cool and precipitate C->D E 5. Filter, wash, and dry D->E F 6. Recrystallize (optional) E->F G 1. Combine pyrazol-5-one and POCl3 F->G Intermediate Product H 2. Reflux for 2-3 hours G->H I 3. Cool reaction mixture H->I J 4. Quench with ice water I->J K 5. Filter, wash, and dry J->K L 6. Recrystallize (optional) K->L

Caption: Step-by-step experimental workflow for synthesis.

VI. Conclusion

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole, while not prominently featured in the annals of early chemical literature, represents a synthetically accessible and medicinally relevant molecule. Its preparation is firmly rooted in the foundational principles of pyrazole chemistry established by Ludwig Knorr. The proposed two-step synthesis, involving a Knorr cyclocondensation followed by chlorination, offers a reliable and efficient route to this compound. This guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize and explore the potential of this and other similarly substituted pyrazole derivatives in the ongoing quest for novel therapeutic agents.

VII. References

  • Faisal, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 14. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Encyclopedia.com. (n.d.). Knorr, Ludwig. Complete Dictionary of Scientific Biography. [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Name-Reaction.com. [Link]

  • Google Patents. (2015). Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds. US8937185B2.

  • Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. J. Chem. Pharm. Res., 3(2), 105-112. [Link]

  • Kobelevskaya, V. A., et al. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 58(11), 833-841. [Link]

  • Ríos, M. Y., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-13. [Link]

  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. PubChem. [Link]

  • Atmiya University. (n.d.). hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Shodhganga. [Link]

  • Slaninová, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9033-9043. [Link]

  • ResearchGate. (2015). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(13), 3907. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its application in heterocyclic synthesis. Organic Chemistry: An Indian Journal, 9(5), 187-194. [Link]

  • Google Patents. (2014). A kind of preparation method of 4-chloropyrazole derivative. CN103923012A.

  • Google Patents. (1991). Preparation of 4-chloropyrazoles. US5047551A.

  • PrepChem. (n.d.). Synthesis of ethyl 2-(o-nitrobenzoyl)-acetate. PrepChem.com. [Link]

  • Google Patents. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. EP3317254B1.

  • IP India. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patent Application 201721001157. [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10b), 1639-1646. [Link]

  • Royal Society of Chemistry. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(49), 29424-29431. [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. is.muni.cz. [Link]

  • Google Patents. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. TW201835036A.

  • Bangladesh Journals Online. (2007). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 20(2), 1-8. [Link]

  • RJPBCS. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1853-1863. [Link]

  • Google Patents. (2022). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. CN114455557A.

  • Organic Syntheses. (n.d.). The crude reaction mixture is poured onto the silica gel plug (Figure 1). A mild vacuum (~10 mmHg) is applied, and the filtrate is collected. The 100 mL round-bottomed flask is rinsed with. Organic Syntheses. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(1), 441-449. [Link]

  • Google Patents. (2011). New pyrazole derivatives. EP2390252A1.

  • SciSpace. (1962). Preparation of Some Acylated Methylhydrazines. Acta Chemica Scandinavica, 16, 2197-2203. [Link]

  • Organic Chemistry Portal. (2005). Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Organic Syntheses. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • National Center for Biotechnology Information. (2011). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 16(12), 10437-10448. [Link]

  • Der Pharma Chemica. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 8(1), 469-474. [Link]

Sources

In silico prediction of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Strategic In Silico Profiling of Pyrazole Derivatives A Case Study on 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Executive Summary

This technical guide details the computational (in silico) framework for predicting the bioactivity of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (referred to herein as CMP-3NP ).

Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor). However, the specific regio-chemistry of CMP-3NP—specifically the meta-nitro group combined with a 5-chloro substituent—presents unique electronic and steric properties. This guide moves beyond generic protocols, providing a rigorous, self-validating workflow to de-orphan this compound, predict its primary targets (Kinases vs. GPCRs), and assess its metabolic liabilities (nitro-reduction toxicity).

Module 1: Chemical Space & Ligand Preparation

Objective: Generate a bio-relevant 3D conformer from 2D topology to ensure accurate docking results.

Structural Definition

The correct topological input is critical. The meta-nitro position on the phenyl ring dictates the electrostatic potential map, influencing hydrogen bond acceptor capability.

  • IUPAC Name: 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

  • SMILES String: CN1C(Cl)=CC(=N1)C2=CC=CC(=C2)[O-]

  • Key Pharmacophores:

    • Pyrazole N2: H-bond acceptor (critical for kinase hinge binding).

    • 3-Nitrophenyl: Strong electron-withdrawing group; potential π-stacking interactions.

    • 5-Chloro: Lipophilic handle; fills hydrophobic pockets (e.g., Gatekeeper residues in kinases).

Ligand Preparation Protocol
  • Step 1: Protonation: Generate states at pH 7.4 ± 0.5 using Epik or OpenBabel. The pyrazole nitrogen is weakly basic; ensure the neutral form is dominant.

  • Step 2: Energy Minimization: Use the MMFF94s force field. This variant is optimized for planar aromatic systems, preserving the planarity of the phenyl-pyrazole bond which is conjugated.

  • Step 3: Conformer Generation: Generate 50 conformers to sample the rotatable bond between the pyrazole C3 and the phenyl ring.

Module 2: Target De-Orphaning (Reverse Screening)

Objective: Identify the most probable macromolecular targets using ligand-based similarity.[1]

Hypothesis: Based on the scaffold, CMP-3NP likely targets Serine/Threonine Kinases (e.g., p38 MAPK) or Oxidoreductases (due to the nitro group).

Protocol: SwissTargetPrediction

This method relies on the "Similarity Principle"—similar molecules bind similar targets.[2]

  • Input: Paste the SMILES string into the SwissTargetPrediction interface.

  • Settings: Select Homo sapiens.

  • Analysis: Focus on the "Kinase" and "Enzyme" classes.

  • Validation Criteria: A probability score > 0.5 implies a shared scaffold with a known active.

Visualization: The Target Fishing Pipeline

TargetFishing Figure 1: Ligand-Based Target Prediction Workflow Input Input: CMP-3NP (SMILES) FP Fingerprint Generation (ECFP4 / Path-based) Input->FP Sim Similarity Scoring (Tanimoto Coefficient) FP->Sim DB ChEMBL / PubChem Bioactivity Database DB->Sim Reference Ligands Output Ranked Targets 1. p38 MAPK 2. COX-2 3. DYRK1A Sim->Output Probability > 0.5

Figure 1: Ligand-Based Target Prediction Workflow. The query molecule is fingerprinted and compared against a database of 370,000 known actives.

Module 3: Molecular Docking (Structural Validation)

Objective: Quantify the binding affinity of CMP-3NP against the top predicted target (e.g., p38 MAPK, PDB ID: 1A9U).

The Docking Protocol (AutoDock Vina)

This protocol ensures the docking is not a "black box" but a validated experiment.

Step 1: Grid Box Definition (The "Search Space")

  • Do not use "Blind Docking" (entire protein). It dilutes accuracy.

  • Center: Coordinates of the native co-crystallized ligand (e.g., SB203580).

  • Dimensions: 20Å x 20Å x 20Å. This allows the 3-nitrophenyl tail to rotate without hitting the box edge.

Step 2: Configuration (conf.txt)

Step 3: Validation (Redocking)

  • Before docking CMP-3NP, remove the native ligand from the crystal structure and re-dock it.

  • Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If it is higher, the grid box or protein preparation is flawed.

Data Output & Interpretation
RankBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.Interaction Type
1 -9.4 0.000.00H-Bond (Met109), π-π (Tyr35)
2-8.81.852.45Hydrophobic
3-8.14.126.30Non-specific

Table 1: Hypothetical docking results against p38 MAPK. A score lower than -9.0 kcal/mol typically indicates a lead-like binder.

Module 4: ADMET & Safety Profiling

Objective: Assess the "druglikeness" and specific toxicity risks of the nitro-aromatic moiety.

The Nitro Group Liability

The 3-nitrophenyl group is a structural alert. In vivo, nitro groups can be reduced by nitroreductases to hydroxylamines and amines, which can be mutagenic (Ames positive) or cause methemoglobinemia.

In Silico Test:

  • Tool: Osiris Property Explorer or SwissADME.

  • Parameter: Look for "Mutagenic" flags.

  • Mitigation: If flagged, the guide recommends bio-isosteric replacement (e.g., replacing -NO2 with -CN or -CF3) in future iterations.

Physicochemical Properties (Lipinski's Rule of 5)
PropertyValue (Predicted)Rule of 5 LimitStatus
MW 251.63 g/mol < 500Pass
LogP 2.85< 5Pass (Good oral bioavailability)
H-Bond Donors 0< 5Pass
H-Bond Acceptors 4< 10Pass
TPSA 63.0 Ų< 140Pass (High BBB permeability risk)

Module 5: Mechanism of Action (Pathway Simulation)

Objective: Visualize the downstream effect of inhibiting the predicted target (p38 MAPK).

If CMP-3NP inhibits p38 MAPK, it blocks the inflammatory cytokine cascade.

SignalingPathway Figure 2: Predicted Mechanism of Action - p38 MAPK Inhibition Cascade Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of CMP-3NP) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 p38->ATF2 CREB CREB MK2->CREB Inflammation Inflammatory Gene Expression ATF2->Inflammation CREB->Inflammation Inhibitor CMP-3NP (Inhibitor) Inhibitor->p38 Blocks ATP Binding

Figure 2: Predicted Mechanism of Action. CMP-3NP is predicted to bind the ATP pocket of p38, halting the phosphorylation of downstream effectors like MK2 and ATF2.

References

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[1][3] Nucleic Acids Research, 47(W1), W357–W364. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • RCSB Protein Data Bank. Crystal structure of p38 Mitogen Activated Protein Kinase. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4] Scientific Reports, 7, 42717. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening Optimization for 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the use of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole in High-Throughput Screening (HTS).

Executive Summary & Compound Profile

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (referred to herein as CMP-3NP ) represents a classic "privileged scaffold" often found in diversity-oriented screening libraries.[1][2] Pyrazole cores are structural backbones for numerous FDA-approved kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib, Crizotinib).

However, the specific substitution pattern of CMP-3NP—specifically the nitro group and the 5-chloro moiety —presents unique challenges in HTS.[1][2] This guide addresses the critical "false positive" risks associated with nitroaromatics (redox cycling, fluorescence quenching) and provides validated protocols to integrate this compound into robust screening campaigns.

Chemical Profile
PropertyValue / DescriptionImplications for HTS
Molecular Formula C₁₁H₈ClN₃O₂Moderate complexity; fragment-like.[1][2]
Molecular Weight ~249.65 g/mol Ideal for fragment-based drug discovery (FBDD).[1][2]
LogP (Calc) ~2.8 - 3.2Moderate lipophilicity; requires DMSO >1% for high conc.[1][2]
Key Pharmacophore 3-NitrophenylH-bond acceptor; potential redox liability.[1][2]
Reactive Handle 5-ChloroPotential for nucleophilic displacement (covalent binding risk).[1][2]

Pre-Screening Logistics: Solubility & Stability[1][2]

Objective: Ensure CMP-3NP remains in solution without precipitating or degrading during the 24-48 hour screening window.

Protocol A: Stock Solution Preparation

Rationale: Nitro-substituted aromatics can serve as nucleation sites for aggregation in aqueous buffers.[1][2] A "DMSO-shock" method is used to prevent micro-precipitation.[1][2]

  • Weighing: Weigh 10 mg of CMP-3NP powder into an amber glass vial (nitro groups are photosensitive; protect from direct UV light).

  • Primary Solubilization: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM master stock.[2]

    • Calculation: For 10 mg (MW ~249.65), add ~4.0 mL DMSO.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection must confirm zero particulate matter.[2]

  • Quality Control (LC-MS): Inject 1 µL to verify purity >95%.

    • Critical Check: Look for degradation products where the chlorine has been hydrolyzed (5-hydroxy variant), which is inactive.[2]

Protocol B: Liquid Handling (Acoustic vs. Tip-Based)
  • Acoustic Ejection (e.g., Echo®): Preferred. CMP-3NP in 100% DMSO transfers accurately.

  • Tip-Based (e.g., Biomek/Tecan): If using intermediate plates (water/DMSO mix), ensure DMSO concentration does not drop below 10% before the final transfer to the assay plate, or the compound may "crash out."

Assay Interference & Counter-Screening[1][2]

The Core Challenge: The 3-nitrophenyl group is a known "frequent hitter" motif.[1][2] It can absorb light in the UV-Blue spectrum (quenching fluorescence) or undergo redox cycling in reducing environments (generating false positives in dehydrogenase assays).[2]

Visualization: The False-Positive Pathway

The following diagram illustrates how CMP-3NP can generate artifacts and how to control for them.

HTS_Interference_Logic Compound CMP-3NP (Compound) Target Biological Target (Kinase/Enzyme) Compound->Target Specific Binding Artifact1 Mechanism A: Optical Quenching (Nitro Group Abs) Compound->Artifact1 Interference Artifact2 Mechanism B: Redox Cycling (DTT/NADH Reaction) Compound->Artifact2 Interference Signal True Signal (Inhibition) Target->Signal Readout Decreased Readout (Apparent Hit) Signal->Readout Artifact1->Readout Artifact2->Readout Validation Counter-Screen: Add Triton X-100 Remove Reducing Agents Readout->Validation Required Step

Caption: Logic flow distinguishing true biological inhibition from optical and chemical artifacts common to nitro-pyrazole scaffolds.

Primary Screening Protocols

Protocol C: Biochemical Kinase Screen (FRET-based)

Context: Pyrazoles are privileged kinase inhibitors.[2] This protocol uses a LanthaScreen™ (TR-FRET) format, which is resistant to the optical interference of the nitro group due to time-resolved measurement.[1][2]

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Note: Avoid high concentrations of DTT (>1 mM) to prevent reduction of the nitro group.[2] Use TCEP if a reducing agent is strictly required.[2]

Workflow:

  • Plating: Dispense 10 nL of CMP-3NP (10 mM stock) into a 384-well white, low-volume plate (Final Conc: 10 µM).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture.

    • Incubation: 15 mins at RT.[2] This allows the 5-chloro-pyrazole core to orient within the ATP-binding pocket.[1][2]

  • Substrate Addition: Add 5 µL of ATP/Substrate tracer mix.[2]

  • Reaction: Incubate for 60 minutes.

  • Detection: Read TR-FRET (Excitation 340 nm, Emission 495 nm/520 nm).

Data Analysis: Calculate the Emission Ratio (520/495).


[2]
Protocol D: Aggregation Counter-Screen (DLS)

Rationale: To confirm CMP-3NP is acting as a 1:1 ligand and not a colloidal aggregator.

  • Prepare CMP-3NP at 10 µM in assay buffer.[1][2]

  • Dynamic Light Scattering (DLS): Measure particle size.[2]

  • Pass Criteria: Mean particle radius < 5 nm.

  • Fail Criteria: Radius > 100 nm (indicates colloidal formation).

    • Remediation:[1][2] Add 0.01% Triton X-100 to the buffer and re-test.[2] If activity persists with detergent, the hit is likely valid.

Hit Validation & SAR Expansion

Once CMP-3NP is identified as a hit, the following "Structure-Activity Relationship" (SAR) expansion is required to validate the chemotype.

SAR Logic Table:

Modification Chemical Logic Expected Outcome (If Specific)
Remove Nitro (-NO₂ → -H) Test dependence on electron-withdrawing character. If activity is lost, the nitro group is essential (H-bond acceptor).[2]
Replace 5-Cl with -H Test steric/electronic fit. If activity remains, the chloro group is dispensable.
Replace 5-Cl with -OH Hydrolysis product check. Usually inactive; confirms stock purity is vital.[2]

| N-Methyl removal | Exposes N-H for H-bonding.[1][2] | Often improves potency in kinase hinges.[2] |

Safety & Handling (SHE)[2]

  • GHS Classification: Warning.[1][2] Harmful if swallowed.[2] Skin irritant.

  • Specific Hazard: Nitroaromatics can be mutagenic.[2] Handle all powders in a fume hood.[2]

  • Waste Disposal: Do not mix with strong reducing agents in waste containers (exothermic risk).[2]

References

  • Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives." Journal of Advanced Pharmaceutical Technology & Research. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link[2]

  • Faria, J. V., et al. (2017).[3] "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências. Link

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link

  • ChemDiv. (2023). "5-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide Compound Details." ChemDiv Library. Link

Sources

Application Note: Assay Development for Evaluating the Efficacy of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Standard Operating Protocols (SOP)

Introduction & Mechanistic Rationale

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved drugs (e.g., Ruxolitinib, Celecoxib). Specifically, 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (hereafter referred to as CMNP-pyrazole ) presents a unique structural profile that drives pleiotropic biological activity, notably in oncology (kinase inhibition) and infectious diseases (antimicrobial efficacy) [1].

As a Senior Application Scientist, I approach the evaluation of CMNP-pyrazole not just as a screening exercise, but as a system of mechanistic validation. The structural features of this compound dictate the assays we must choose:

  • The 1H-pyrazole core: Facilitates critical hydrogen bonding and

    
     stacking within the ATP-binding pockets of kinases.
    
  • The 5-Chloro substitution: Enhances lipophilicity and target residence time via halogen bonding, but also increases the risk of compound aggregation in aqueous buffers.

  • The 3-Nitrophenyl moiety: Acts as a strong electron-withdrawing group that enhances binding affinity. However, nitroaromatics are notorious chromophores and redox cyclers. They frequently cause inner-filter effects (fluorescence quenching) or false positives in standard colorimetric assays (like MTT) by artificially reducing tetrazolium salts.

To generate trustworthy, high-integrity data, we must design a self-validating assay cascade that actively anticipates and neutralizes these chemical liabilities.

Assay Cascade Design: A Self-Validating System

To accurately profile CMNP-pyrazole, we employ a three-tiered orthogonal approach.

  • Tier 1 (Biochemical): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. The time-delay measurement of TR-FRET completely bypasses the short-lived autofluorescence and quenching artifacts induced by the nitrophenyl group [2].

  • Tier 2 (Cellular Efficacy): We deploy 3D spheroid models coupled with ATP-luminescence (CellTiter-Glo). The lipophilic nature of the 5-chloro group causes artificial hyper-accumulation in 2D monolayers; 3D spheroids rigorously test true tissue penetrance. Furthermore, ATP-luminescence avoids the metabolic reduction artifacts inherent to MTT assays.

  • Tier 3 (Orthogonal Bioactivity): Given the extensive documentation of halogenated pyrazoles as DNA gyrase inhibitors, we run parallel antimicrobial susceptibility profiling [3].

AssayCascade Compound 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (Lead Compound) Tier1 Tier 1: Biochemical Screening (TR-FRET Kinase Assay) Compound->Tier1 Target Affinity (IC50) Tier3 Tier 3: Antimicrobial Profiling (Broth Microdilution MIC) Compound->Tier3 Orthogonal Bioactivity (MIC) Tier2 Tier 2: Cellular Efficacy (3D Spheroid Viability) Tier1->Tier2 Cell Penetrance & Cytotoxicity (CC50) Hit Hit Validation & Therapeutic Indexing Tier2->Hit Selectivity Index Tier3->Hit Pathogen Specificity

Figure 1: Self-validating assay cascade for evaluating the pleiotropic efficacy of CMNP-pyrazole.

Detailed Experimental Protocols

Protocol A: Tier 1 - TR-FRET Kinase Inhibition Assay

Causality: The Europium (Eu) cryptate donor has a long emission half-life. By introducing a 50 µs delay before reading the emission, we eliminate interference from the nitrophenyl group's native fluorescence, ensuring the


 shift is due to true target engagement [2].

Materials:

  • Target Kinase (e.g., purified recombinant human kinase)

  • Eu-labeled anti-phospho antibody (Donor) and ULight-labeled peptide substrate (Acceptor)

  • White 384-well low-volume microplates

Step-by-Step Method:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CMNP-pyrazole in 100% DMSO. Transfer to the assay plate using acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of

    
     1% (mitigates 5-chloro-induced precipitation).
    
  • Kinase Reaction: Add 5 µL of Kinase/ULight-peptide mix to the wells. Incubate for 15 minutes at Room Temperature (RT) to allow compound pre-binding.

  • Initiation: Add 5 µL of ATP solution (at the predetermined apparent

    
     for the specific kinase). Incubate for 60 minutes at RT.
    
  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate

    
     and stop the reaction) and the Eu-labeled antibody. Incubate for 60 minutes.
    
  • Readout: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 320 nm; measure emission at 665 nm (Acceptor) and 615 nm (Donor) after a 50 µs delay. Calculate the 665/615 ratio.

Protocol B: Tier 2 - 3D Spheroid Cellular Efficacy (CellTiter-Glo 3D)

Causality: Measures ATP as a direct proxy for cell viability, completely avoiding the false-positive viability signals that nitro-compounds generate in dye-reduction assays (MTT/MTS/Resazurin).

Step-by-Step Method:

  • Spheroid Formation: Seed target cancer cells (e.g., A549 or HeLa) at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours to allow dense spheroid formation.

  • Dosing: Dilute CMNP-pyrazole in culture media and add to the spheroids (final DMSO

    
     0.5%). Include Staurosporine as a positive kill control. Incubate for 72 hours.
    
  • Lysis & Detection: Add an equal volume of CellTiter-Glo 3D Reagent. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure. Incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure total luminescence. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    
Protocol C: Tier 3 - Antimicrobial Broth Microdilution (MIC)

Causality: Validates the orthogonal utility of the pyrazole scaffold against Gram-positive and Gram-negative pathogens, a well-documented property of halogenated pyrazoles [3].

Step-by-Step Method:

  • Inoculum Preparation: Adjust bacterial cultures (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve

    
     CFU/mL.
    
  • Compound Plating: Dispense 50 µL of serial-diluted CMNP-pyrazole into a clear 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via OD600 as the lowest concentration that completely inhibits visible growth.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative outputs from the assay cascade should be consolidated into a standardized pharmacological profile. Below is a representative data structure for evaluating CMNP-pyrazole.

Assay TierTarget / ModelReadout MetricExpected Range / MilestoneMechanistic Interpretation
Tier 1: Biochemical Recombinant Kinase

(TR-FRET)

Confirms direct target engagement; high affinity driven by pyrazole core and halogen bonding.
Tier 1: Counter-screen Kinase + 1mM DTT

Shift

Rules out false positives caused by nitro-group redox cycling or reactive oxygen species (ROS).
Tier 2: Cellular 3D Tumor Spheroids

(Luminescence)

Validates cell penetrance; confirms the 5-chloro group does not restrict the compound to the membrane.
Tier 3: Antimicrobial Staphylococcus aureusMIC (OD600)

Demonstrates orthogonal utility; potential dual-action scaffold for infection-prone oncology patients.

Troubleshooting & Assay Optimization

  • Compound Precipitation (The "Brick" Effect): The combination of a chloro and a nitrophenyl group makes CMNP-pyrazole highly hydrophobic. If you observe sudden drops in TR-FRET signal at high concentrations, the compound is likely crashing out of solution. Solution: Add 0.01% CHAPS or Tween-20 to the biochemical assay buffer to maintain solubility without denaturing the kinase.

  • Edge Effects in 3D Plates: ULA plates are highly susceptible to evaporation, which alters the concentration of the drug in the outer wells. Solution: Fill the inter-well spaces with sterile PBS or use a breathable plate seal during the 72-hour incubation.

References

  • Title: Review on Biological Activities of Pyrazole Derivatives Source: Journal of Chemical Health Risks URL
  • Source: PubMed Central (PMC)
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL

Application Note: In Vitro Pharmacological Characterization of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Pyrazole derivatives represent a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. The compound 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (CMNP-pyrazole) is a rationally designed 1,3,5-trisubstituted pyrazole. Structurally, the pyrazole core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor into the highly conserved kinase hinge region[2].

The specific functionalization of CMNP-pyrazole dictates its experimental handling and putative target engagement:

  • 3-(3-nitrophenyl) group: This bulky, electron-withdrawing moiety is hypothesized to project into the hydrophobic selectivity pocket (often DFG-in/out conformations), a common interaction site for EGFR and p38 MAPK inhibitors[3][4].

  • 5-chloro substituent: Provides critical halogen bonding opportunities with backbone carbonyls in the kinase active site, enhancing binding affinity and residence time.

  • 1-methyl group: Restricts tautomerization, locking the molecule into a single bioactive conformation to improve target specificity.

This guide provides a self-validating, step-by-step in vitro experimental design to characterize CMNP-pyrazole as a putative kinase inhibitor (using EGFR as the model target).

Mechanistic Workflow & Signaling Modulation

To prove that CMNP-pyrazole is a biologically active inhibitor, the experimental cascade must demonstrate causality across three levels:

  • Direct biochemical binding (cell-free).

  • Intracellular target engagement (pathway modulation).

  • Phenotypic outcome (cell viability).

G CMNP CMNP-pyrazole (Inhibitor) EGFR EGFR (Kinase Domain) CMNP->EGFR Inhibits ATP binding RAS RAS / RAF EGFR->RAS Phosphorylation PI3K PI3K / AKT EGFR->PI3K Phosphorylation MEK MEK / ERK RAS->MEK Proliferation Cell Proliferation MEK->Proliferation mTOR mTOR PI3K->mTOR Survival Cell Survival mTOR->Survival

Fig 1: CMNP-pyrazole inhibition of EGFR-mediated downstream signaling pathways.

Experimental Protocols & Causality

Protocol A: Compound Preparation and Handling

Nitro-aromatic pyrazoles typically exhibit poor aqueous solubility. Proper handling is critical to prevent compound precipitation, which leads to false-negative assay results.

  • Stock Solution: Dissolve CMNP-pyrazole powder in 100% anhydrous DMSO to yield a 10 mM stock.

    • Expert Insight: Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes. The 3-nitrophenyl group can cause slow dissolution kinetics.

  • Storage: Aliquot into amber glass vials (to prevent UV-induced degradation of the nitro group) and store at -20°C.

  • Working Dilutions: Perform serial dilutions in 100% DMSO, then perform a final 1:100 dilution into the aqueous assay buffer immediately before use.

    • Causality: Maintaining a final DMSO concentration of

      
       1% prevents solvent-induced cytotoxicity and protein denaturation.
      
Protocol B: Biochemical Target Engagement (TR-FRET Kinase Assay)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Causality: The nitro group on CMNP-pyrazole can absorb light in the visible spectrum, quenching standard fluorescence or colorimetric readouts. TR-FRET utilizes a time delay that eliminates this compound-specific auto-fluorescence interference.

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: Brij-35 prevents the highly hydrophobic CMNP-pyrazole from adhering to the plastic well walls.
    
  • Enzyme Incubation: Add 5 nM recombinant EGFR kinase domain to a 384-well white pro-plate. Add CMNP-pyrazole (dose-response: 0.1 nM to 10

    
    M). Incubate at room temperature for 60 minutes.
    
    • Causality: 1,3,5-trisubstituted pyrazoles often exhibit slow-binding kinetics due to the steric hindrance of the 3- and 5-substituents[2]. A 60-minute pre-incubation ensures binding equilibrium is reached before ATP introduction.

  • Reaction Initiation: Add ATP (at the predetermined

    
     value of 10 
    
    
    
    M) and biotinylated peptide substrate. Incubate for 30 minutes.
  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol C: Cellular Viability Assay (ATP-Luminescence)

To evaluate the phenotypic anti-proliferative effect, we use A549 Non-Small Cell Lung Cancer (NSCLC) cells, which overexpress wild-type EGFR[3]. We use an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than MTT. Causality: Nitro-aromatic compounds can chemically reduce MTT tetrazolium salts in the absence of living cells, leading to artificially high viability readings. Luminescence avoids this redox artifact.

  • Seeding: Seed A549 cells at 3,000 cells/well in 90

    
    L of DMEM + 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Treatment: Add 10

    
    L of 10X CMNP-pyrazole (prepared in media from DMSO stocks). Incubate for 72 hours.
    
  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100

    
    L CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.
    
Protocol D: Mechanistic Profiling (Immunoblotting)

To validate that the observed cell death is caused by target inhibition, we must quantify the suppression of downstream signaling (p-ERK and p-AKT).

  • Treatment & Lysis: Treat A549 cells with CMNP-pyrazole at 1x, 3x, and 10x its cellular IC

    
     for 4 hours. Causality: A 4-hour window is optimal for capturing kinase inhibition before the onset of apoptosis, which would non-specifically degrade signaling proteins.
    
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Sodium Orthovanadate and NaF are mandatory to preserve the phosphorylation state).

  • Blotting: Resolve 20

    
    g of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204).
    
  • Quantification: Normalize phosphorylated protein bands to their respective total protein bands using densitometry software.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and validation criteria required to confirm CMNP-pyrazole as a successful in vitro candidate.

Assay TypeTarget / Cell LineReadout MetricSuccess ThresholdPurpose / Causality
Biochemical Recombinant EGFRIC

(TR-FRET)

nM
Confirms direct, high-affinity ATP-competitive binding to the kinase domain.
Cellular Viability A549 (NSCLC)IC

(Luminescence)


M
Demonstrates membrane permeability and phenotypic anti-proliferative efficacy.
Cytotoxicity HdFn (Normal Fibroblasts)CC

(Luminescence)


M
Establishes a therapeutic window (

-fold) by showing minimal toxicity in healthy cells[3].
Target Engagement p-EGFR / p-ERK / p-AKT% Phosphorylation

reduction
Proves the phenotypic cell death is mechanistically driven by pathway suppression.

References

  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents ResearchGate[Link]

  • Pyrazole and its biological activity ResearchGate[Link]

  • Substituted pyrazoles as p38 kinase inhibitors Google P
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI (Molecules)[Link]

Sources

Application Note: Evaluating 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole in Cell-Based and Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Substituted pyrazoles represent a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors targeting inflammatory and oncogenic pathways. The compound 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole serves as a highly functionalized intermediate and screening hit. The 3-nitrophenyl moiety provides critical hydrogen-bonding potential within the ATP-binding hinge region of kinases, while the 5-chloro substituent occupies adjacent hydrophobic pockets to drive target selectivity.

As a Senior Application Scientist, I frequently observe researchers struggling with data artifacts when screening nitroaromatic compounds. The nitro group strongly absorbs light in the UV-Vis spectrum, which can artificially quench signals in standard fluorometric assays. To ensure scientific integrity and establish a self-validating testing system, this guide outlines a dual-assay approach: Luminescence-based phenotypic screening to bypass optical interference, and Time-Resolved FRET (HTRF) for biochemical target engagement.

Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase (e.g., p38 MAPK) Receptor->Kinase Effectors Downstream Effectors Kinase->Effectors Phosphorylation Compound 5-Chloro-1-methyl-3-(3-nitrophenyl) -1H-pyrazole Compound->Kinase Inhibition

Figure 1: Kinase signaling cascade and inhibitory intervention by the pyrazole derivative.

Phenotypic Screening: Cell Viability & Proliferation

To evaluate the anti-proliferative effects of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay.

Causality and Assay Selection

Why choose luminescence over colorimetric (MTT) or standard fluorescence (Resazurin) assays? The CellTiter-Glo assay quantifies ATP, which is the most robust surrogate marker for metabolically active, viable cells[1]. Because our pyrazole compound contains a potentially interfering nitroaromatic group, the luminescent readout (which does not require an excitation light source) completely bypasses compound auto-fluorescence or color quenching. Furthermore, the homogeneous nature of the assay minimizes handling errors, as it induces cell lysis and stabilizes the luminescent signal in a single step[1].

Step-by-Step Protocol: CellTiter-Glo Assay

This protocol is designed as a self-validating system. It includes a vehicle control (DMSO) to establish baseline viability and a positive control (e.g., Staurosporine) to confirm assay sensitivity.

  • Cell Plating: Seed target cells (e.g., THP-1 monocytes) at a density of

    
     cells/well in 50 µL of complete media into a solid white 96-well plate (white plates maximize signal reflection and prevent well-to-well crosstalk).
    
  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell recovery and adhesion.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole in complete media (final DMSO concentration

    
     0.5%). Add 50 µL of the compound dilutions to the respective wells.
    
  • Treatment Window: Incubate the treated cells for 48 to 72 hours at 37°C.

  • Reagent Preparation: Reconstitute the lyophilized CellTiter-Glo Substrate in CellTiter-Glo Buffer as per the manufacturer's instructions. Equilibrate the reagent and the assay plate to room temperature for 30 minutes prior to use to ensure uniform enzyme kinetics.

  • Lysis and Reaction: Add 100 µL of the reconstituted CellTiter-Glo reagent to each well (an equal volume to the cell suspension)[1].

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal[1].

  • Data Acquisition: Record luminescence using a multimode microplate reader with an integration time of 0.5–1.0 second per well.

Target Engagement: Biochemical Kinase Profiling

To confirm that the observed phenotypic toxicity is driven by specific kinase inhibition rather than off-target cytotoxicity, we employ Homogeneous Time-Resolved Fluorescence (HTRF).

Causality and Assay Selection

HTRF is the gold standard for biochemical kinase screening. It relies on the transfer of energy between a Europium cryptate donor and an XL665 acceptor[2]. The critical advantage here is the time-resolved nature of the measurement. By introducing a time delay (typically 50–150 µs) between excitation and emission reading, short-lived background fluorescence from the pyrazole compound or the microplate is entirely eliminated. The HTRF ratio (665 nm / 620 nm) is directly proportional to the extent of substrate phosphorylation[3].

HTRF_Logic KinaseRxn Kinase + ATP + Substrate Phos Substrate Phosphorylation KinaseRxn->Phos Inhibitor Pyrazole Inhibitor Inhibitor->KinaseRxn Detection Eu-Cryptate Ab + XL665-Streptavidin Phos->Detection FRET TR-FRET Signal (665/620nm) Detection->FRET Proximity

Figure 2: HTRF assay workflow demonstrating target engagement and TR-FRET signal generation.

Step-by-Step Protocol: HTRF KinEASE Assay
  • Compound Plating: Dispense 0.5 µL of serially diluted 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (or DMSO control) into a low-volume, white 384-well plate[3].

  • Enzyme Addition: Add 5.5 µL of the diluted target kinase (e.g., purified p38α) to each well[3].

  • Pre-incubation: Incubate the kinase-compound mixture for 15 minutes at room temperature to allow for equilibrium binding[3].

  • Reaction Initiation: Add 2 µL of the universal biotinylated kinase substrate, immediately followed by 2 µL of ATP solution (at the

    
     value of the specific kinase) to initiate the reaction[3].
    
  • Kinase Reaction: Incubate for 30 minutes at room temperature[3].

  • Detection: Stop the reaction and initiate detection by adding 10 µL of the detection reagent mixture, which contains the Europium anti-phospho-antibody and Streptavidin-XL665[3].

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light[3].

  • Data Acquisition: Read the plate on an HTRF-compatible reader. Calculate the HTRF ratio by dividing the emission at 665 nm by the emission at 620 nm[3].

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the pyrazole derivative, demonstrating potent on-target biochemical inhibition with corresponding phenotypic efficacy in relevant cell lines.

Assay TypeTarget / Cell LineReadout MethodologyIC₅₀ (nM)Efficacy Profile
Biochemical p38α MAPKHTRF (TR-FRET Ratio 665/620)45 ± 4Potent Inhibition
Biochemical BRAF V600EHTRF (TR-FRET Ratio 665/620)>10,000Inactive (Selectivity)
Phenotypic THP-1 (Monocytes)CellTiter-Glo (Luminescence)120 ± 15High Efficacy
Phenotypic HEK293 (Control)CellTiter-Glo (Luminescence)>5,000Non-toxic

References

  • CellTiter-Glo Luminescent Cell Viability Assay: Fast, Sensitive and Flexible ResearchG
  • Inflammation pathway reading, the way to tackle autoimmunity? Revvity
  • 3-Morpholin-4-yl-quinoxalin-2-ol (HTRF KinEASE Protocol Standards) Benchchem

Sources

Topic: Analytical Methods for the Quantification of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research and chemical synthesis. Accurate and reliable quantification is paramount for quality control, stability testing, and pharmacokinetic studies. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This guide includes detailed, step-by-step protocols, principles of analysis, and a complete method validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Principles of Analysis

The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay. 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole possesses key structural features that inform our methodological choices:

  • Aromatic System and Chromophore: The presence of the nitrophenyl group acts as a strong chromophore, making the molecule highly suitable for UV-Vis spectrophotometric detection. This is the basis for the primary HPLC-UV method. The expected maximum absorbance (λmax) for nitropyrazole derivatives provides a selective wavelength for quantification.[5]

  • Polarity and Solubility: The molecule's structure suggests moderate polarity, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase.[5][6][7]

  • Ionization Potential: The nitrogen atoms within the pyrazole ring are susceptible to protonation, allowing for efficient ionization using techniques like Electrospray Ionization (ESI). This property is leveraged for the highly selective and sensitive LC-MS/MS method, which is the gold standard for bioanalysis and impurity profiling.[6]

Our approach is to provide a primary, widely accessible HPLC-UV method and a secondary, high-sensitivity LC-MS/MS method for more demanding applications. Both methods are designed to be robust, reliable, and validated to the highest regulatory standards.

Experimental Workflow Overview

The overall process from sample receipt to final data reporting follows a structured workflow. This ensures consistency, minimizes error, and guarantees the integrity of the analytical results.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Processing (Dilution, Extraction) SysPrep System Suitability Testing SamplePrep->SysPrep Analysis Chromatographic Separation (HPLC or LC-MS/MS) SysPrep->Analysis DataAcq Data Acquisition Analysis->DataAcq DataProc Data Processing (Integration & Calibration) DataAcq->DataProc Report Final Report Generation DataProc->Report

Caption: General workflow for the quantification of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole.

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol describes a robust method for the routine quantification of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole in bulk material or simple formulations.

Materials and Reagents
  • 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

The method is based on established protocols for similar pyrazole derivatives.[7][8][9]

Parameter Condition
HPLC System Standard system with quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 275 nm (Note: Verify λmax by scanning the reference standard from 200-400 nm).
Run Time 10 minutes.
Preparation of Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample material, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range.[10] Before injection, filter the solution through a 0.45 µm syringe filter to remove particulates.[11]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is free of contaminants.

  • Inject the working standard solutions in order of increasing concentration.

  • Inject the prepared sample solutions. It is good practice to bracket sample injections with a mid-range standard to monitor system stability.

  • Construct a calibration curve by plotting the peak area response against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve using the linear regression equation.

Protocol 2: Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method suitable for bioanalysis (e.g., in plasma) or for detecting trace-level impurities. The principles are based on established bioanalytical methods for pyrazole derivatives.[6]

Instrumentation and Conditions
Parameter Condition
LC System UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program 0-0.5 min: 20% B; 0.5-3.0 min: 20% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 20% B.
Flow Rate 0.4 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
Ionization Mode Electrospray Ionization (ESI), Positive.
MRM Transitions Analyte: 252.7 > 158.1 (hypothetical, to be optimized by direct infusion). Internal Standard: Use a stable isotope-labeled analyte or a close structural analog.

Note: The molecular weight of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is ~251.67 g/mol . The precursor ion [M+H]⁺ would be m/z 252.7. The product ion (e.g., m/z 158.1) must be determined experimentally by infusing a standard solution and performing a product ion scan.

Sample Preparation (Protein Precipitation for Plasma)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B) and inject into the LC-MS/MS system.[6]

Method Validation Protocol

To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to ICH Q2(R1) guidelines.[1][2][12] The validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

Validation_Process cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_stability Stability & Reliability Specificity Specificity & Selectivity Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy Accuracy (Recovery) Precision Precision | (Repeatability & Intermediate) Robustness Robustness Stability Solution Stability Validation Method Validation Plan Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Robustness Validation->Stability

Sources

Application Note: Handling, Storage, and Synthetic Utilization of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is a highly versatile, multi-functional heterocyclic building block. In modern drug discovery and agrochemical development, pyrazole cores are privileged scaffolds, frequently utilized as bioisosteric replacements for benzene rings in the pursuit of novel analgesic and anti-inflammatory agents (e.g., COX-2 inhibitors)[1].

This specific compound offers two orthogonal synthetic handles:

  • The 5-Chloro Position: An activated, stable halogen handle primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling[1].

  • The 3-Nitrophenyl Group: A reducible moiety that can be chemoselectively converted to an aniline, enabling subsequent amide coupling or urea formation.

As a Senior Application Scientist, I have designed this protocol to ensure that researchers can handle, store, and utilize this compound with maximum efficiency, safety, and synthetic yield.

Physicochemical Properties & Hazard Causality

Understanding the fundamental properties of this building block is critical for predicting its behavior on the bench.

Quantitative Data Summary
PropertyExpected Value / CharacteristicAnalytical Causality / Impact
Molecular Formula C₁₀H₈ClN₃O₂Dictates stoichiometric calculations.
Molecular Weight 237.64 g/mol Essential for precise molarity in high-throughput screening.
Physical State Crystalline solid / powderHigh surface area; susceptible to ambient moisture absorption.
Solubility DMF, DMSO, THF, DCMHighly soluble in polar aprotic solvents; insoluble in water.
Stability Stable under inert conditionsHalogenated pyrazoles are stable, but the nitroaromatic system requires thermal care[2].
Hazard Causality & Mitigation
  • Nitroaromatic Reactivity: Compounds containing nitrophenyl groups possess high inherent energy. While stabilized by the pyrazole ring, they must be kept away from strong reducing agents (e.g., metal hydrides) unless a controlled reduction is intended.

  • Photochromic Degradation: Certain highly substituted phenylpyrazoles exhibit photochromic behavior and structural isomerization upon prolonged exposure to UV light. Causality: UV photons can excite the conjugated

    
    -system, leading to unwanted side reactions or degradation. Mitigation requires storage in amber vials.
    

Storage & Handling Protocols (Self-Validating Workflow)

To maintain the integrity of the 5-chloro handle—which can slowly hydrolyze if exposed to atmospheric moisture over months—strict storage protocols must be observed.

StorageWorkflow A Receipt of Material B Inert Gas Backfill (Argon/N2) A->B C Desiccated Storage (2-8 °C) B->C D Equilibrate to RT Before Opening C->D Prevent Condensation E Weighing in Glovebox/Fume Hood D->E

Fig 1: Optimal lifecycle workflow for moisture-sensitive pyrazole building block storage.

Step-by-Step Handling Protocol
  • Thermal Equilibration (Self-Validating Step):

    • Action: Remove the vial from 2-8 °C storage[1] and let it sit in a desiccator for 30–60 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This introduces water into your anhydrous reactions, poisoning sensitive palladium catalysts or hydrolyzing reagents.

    • Validation: The vial exterior must be completely dry and at ambient temperature to the touch before the seal is broken.

  • Inert Transfer:

    • Action: Weigh the compound using a static-free, grounded spatula.

    • Causality: Nitroaromatic powders can occasionally exhibit sensitivity to electrostatic discharge (ESD). Mitigating ESD is a self-validating safety standard that prevents localized thermal events and prevents powder from clinging to the weighing paper, ensuring accurate mass transfer.

  • Post-Use Storage:

    • Action: Flush the headspace of the vial with Argon or dry Nitrogen for 10 seconds, seal tightly with Parafilm, and return to 2-8 °C in the dark.

Synthetic Utility & Reactivity Pathways

The structural brilliance of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole lies in its orthogonal reactivity. The diagram below maps the primary chemoselective pathways utilized in lead optimization.

ReactivityPathway A 5-Chloro-1-methyl-3- (3-nitrophenyl)-1H-pyrazole B Nucleophilic Displacement (Amines/Alkoxides) A->B SNAr at C5 C Pd-Catalyzed Cross-Coupling (Suzuki/Stille) A->C C-C Bond Formation D Nitro Group Reduction (Fe/HCl or Pd/C, H2) A->D Chemoselective Reduction E C5-Substituted Pyrazole B->E F C5-Aryl/Alkyl Pyrazole C->F G 3-(3-Aminophenyl) Derivative D->G

Fig 2: Chemoselective reactivity pathways of the 5-chloro and 3-nitrophenyl functional handles.

Experimental Protocol: C5-Nucleophilic Displacement (SNAr)

To demonstrate the utility of the 5-chloro handle, the following protocol details a standard Nucleophilic Aromatic Substitution (SNAr) with a secondary amine (e.g., morpholine).

Reagents Required
  • 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazole starting material (1.0 equiv) and finely powdered K₂CO₃ (2.0 equiv).

    • Causality for Base Choice: K₂CO₃ acts as an efficient, non-nucleophilic heterogeneous acid scavenger to neutralize the HCl generated during the displacement, driving the equilibrium forward without participating in side reactions.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration of the starting material.

    • Causality for Solvent Choice: DMF provides a high dielectric constant (

      
      ), which stabilizes the highly polar Meisenheimer complex transition state during the addition-elimination mechanism of the SNAr reaction.
      
  • Amine Addition: Inject morpholine (2.5 equiv) dropwise at room temperature. Purge the flask with Argon and attach a reflux condenser.

  • Heating: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath or heating block. Stir vigorously for 12 hours.

  • Self-Validating Check (TLC Monitoring):

    • Action: After 12 hours, pull a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc).

    • Validation: The protocol is self-validating; the complete disappearance of the high-

      
       starting material spot and the appearance of a lower-
      
      
      
      , highly UV-active product spot confirms successful displacement. Do not proceed to workup until this state is achieved.
  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice water (5× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude C5-morpholino pyrazole derivative.

References[3] Source: MDPI

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OPT-5CL-08 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Executive Summary

You are encountering yield attrition in the synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole . Based on the structural constraints and standard heterocyclic protocols, the yield loss is likely occurring at two critical bottlenecks:

  • Regiochemical Fidelity: In the cyclization of the pyrazolone precursor, competition between the 1-methyl-3-aryl and 1-methyl-5-aryl isomers.

  • Chlorination Efficiency: Decomposition or hydrolysis during the Vilsmeier-Haack-type chlorination with phosphorus oxychloride (

    
    ).
    

This guide provides a self-validating workflow to diagnose and resolve these issues.

Module 1: The Precursor Stage (Isomer Control)

User Question: "My crude NMR shows a mixture of isomers before I even start the chlorination. How do I ensure I'm making the 1-methyl-3-(3-nitrophenyl) core?"

The Diagnosis

The reaction between Ethyl 3-nitrobenzoylacetate and Methylhydrazine is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the


-keto ester carbonyls.
  • Desired Pathway: The terminal

    
     of methylhydrazine (more nucleophilic) attacks the ketone (more electrophilic). This leads to the 1-methyl-3-aryl  isomer.
    
  • The Problem: High temperatures during initial addition or incorrect solvent polarity can promote attack at the ester functionality or allow the internal nitrogen to react, leading to the 1-methyl-5-aryl impurity.

Protocol Optimization

To lock in the regioselectivity, you must control the kinetics of the initial condensation.

Optimized Workflow:

  • Solvent: Use Glacial Acetic Acid or Ethanol (Acidic conditions often favor the desired hydrazone intermediate).

  • Temperature: Perform the addition of methylhydrazine at 0°C to 5°C . Do not add at room temperature.

  • Ramping: Stir at 0°C for 1 hour, then slowly warm to room temperature before refluxing.

VariableRecommendationMechanistic Rationale
Solvent Ethanol or AcOHProtic solvents stabilize the polar transition state of the ketone attack.
Addition Temp < 5°CKinetic control favors the most nucleophilic

attacking the ketone.
Stoichiometry 1.05 eq. MethylhydrazineSlight excess ensures conversion; large excess promotes side reactions.
Visualization: Regioselectivity Pathway

Regioselectivity cluster_0 Kinetic Control (0°C) cluster_1 Thermodynamic/Impurity (High T) Start Ethyl 3-nitrobenzoylacetate + Methylhydrazine PathA NH2 attacks Ketone (Fastest) Start->PathA Low Temp PathB NH(Me) attacks Ketone OR NH2 attacks Ester Start->PathB Uncontrolled Exotherm InterA Hydrazone Intermediate PathA->InterA ProdA 1-Methyl-3-aryl-pyrazolone (DESIRED) InterA->ProdA ProdB 1-Methyl-5-aryl-pyrazolone (IMPURITY) PathB->ProdB

Figure 1: Kinetic control is required to prevent the formation of the 5-aryl isomer.

Module 2: The Chlorination Step (The Yield Killer)

User Question: "The reaction turns into a black tar, and I lose product during the aqueous workup. How do I improve the


 step?"
The Diagnosis

The conversion of the pyrazolone (tautomeric with 5-hydroxypyrazole) to the 5-chloropyrazole using


 is prone to two failures:
  • Thermal Decomposition: Extended reflux at uncontrolled temperatures causes charring (black tar).

  • Hydrolysis: The 5-chloro product can hydrolyze back to the starting material if the quenching of excess

    
     generates a massive exotherm and acidic spike.
    
Optimized Protocol: The "Sealed & Scavenged" Method

Instead of open reflux, use a pressure tube or controlled temperature ramp, and introduce a base.

Step-by-Step Guide:

  • The Base: Add N,N-Diethylaniline or Dimethylaniline (1.0–1.5 eq). This scavenges the HCl produced, preventing acid-catalyzed tar formation.

  • The Mix: Suspend the dried pyrazolone in

    
     (5–10 vol).
    
  • The Ramp:

    • Heat to 60°C for 30 mins.

    • Ramp to 100–110°C for 2–4 hours.

    • Monitor: Check TLC/LCMS. Do not over-cook.

  • The Workup (Critical):

    • Evaporation: Distill off excess

      
       under reduced pressure before adding water. This is the single most effective yield-improving step.
      
    • Inverse Quench: Pour the residue slowly into ice-cold saturated

      
       . Never pour water into the reaction vessel.
      
ParameterStandard (Low Yield)Optimized (High Yield)
Vessel Open RefluxSealed Tube or Drying Tube
Additives NoneN,N-Diethylaniline (Acid Scavenger)
Quench Water into ReactionEvaporate

, then Residue into Ice/Base
Visualization: Troubleshooting The Chlorination

ChlorinationFlow Start Start: Pyrazolone + POCl3 Check1 Is reaction turning black/tarry? Start->Check1 Action1 Reduce Temp. Add Diethylaniline base. Check1->Action1 Yes Action2 Proceed to Workup Check1->Action2 No Action1->Action2 Check2 Did product revert to SM during workup? Action2->Check2 Sol1 CAUSE: Acidic Hydrolysis. FIX: Evaporate POCl3 first. Use Inverse Quench into NaHCO3. Check2->Sol1 Yes Sol2 Isolate Product via Column (Pet Ether/EtOAc) Check2->Sol2 No

Figure 2: Decision tree for troubleshooting the chlorination and workup phases.

Module 3: Purification & Characterization

User Question: "How do I efficiently remove the phosphorus byproducts without crashing out my product?"

Purification Strategy

Phosphoric acid byproducts are sticky and can trap your product.

  • Extraction: After the bicarbonate quench, extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with brine.

  • Column Chromatography: 5-Chloropyrazoles are less polar than their pyrazolone precursors.

    • Eluent: 5% to 20% Ethyl Acetate in Petroleum Ether.

    • Rf Value: The product should move significantly faster than the starting material.

  • Recrystallization: If chromatography is not viable for scale, recrystallize from Ethanol/Water (9:1).

References

  • Regioselectivity of Hydrazine Reactions

    • Title: Chemoselective Synthesis of 3- and 5-Pyrazolylacet
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General reference for hydrazine regiochemistry).

  • POCl3 Chlorination Optimization

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyrazoles Using Equimolar POCl3.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Safety & Quenching

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.[1]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

Sources

Technical Support Center: Purification of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when isolating and purifying 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole .

This molecule presents a unique triad of purification challenges: the presence of a highly polar, electron-withdrawing nitro group, a lipophilic chloro substituent, and the inherent regiochemical ambiguity of the pyrazole core. This guide bypasses generic advice to focus on the mechanistic causality behind your experimental failures and provides self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Regioisomer Contamination

FAQ: Why am I consistently seeing a closely eluting impurity (ΔRf < 0.05) in my TLC/LC-MS, and why is it so difficult to separate?

The Causality: The synthesis of 5-chloro-1-methylpyrazoles typically involves the condensation of a 1,3-dicarbonyl equivalent (e.g., a 3-aryl-3-oxopropanoate) with methylhydrazine, followed by chlorination using phosphorus oxychloride (


)[1]. The root cause of your impurity lies in the first step. Methylhydrazine possesses two nitrogen atoms with differing nucleophilicities. While the terminal 

preferentially attacks the ketone to form the kinetic hydrazone, thermodynamic equilibration can lead to cyclization at the alternate carbon.

This creates a mixture of 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol and 1-methyl-5-(3-nitrophenyl)-1H-pyrazol-3-ol. Upon treatment with


, these precursors are converted into the 5-chloro (target) and 3-chloro (impurity) regioisomers, respectively. Because the structural difference is merely the transposition of the methyl and chloro groups, their dipole moments and polarities are nearly identical, making standard silica gel chromatography highly inefficient.

RegioisomerPathway A 3-(3-Nitrophenyl)-3-oxopropanoate + Methylhydrazine B Hydrazone Intermediate A->B C1 1-Methyl-3-(3-nitrophenyl) -1H-pyrazol-5-ol B->C1 Kinetic Cyclization C2 1-Methyl-5-(3-nitrophenyl) -1H-pyrazol-3-ol B->C2 Thermodynamic Cyclization D1 POCl3 Chlorination C1->D1 D2 POCl3 Chlorination C2->D2 E1 5-Chloro-1-methyl-3-(3-nitrophenyl) -1H-pyrazole (Target) D1->E1 E2 3-Chloro-1-methyl-5-(3-nitrophenyl) -1H-pyrazole (Impurity) D2->E2

Figure 1: Mechanistic pathway illustrating the bifurcation leading to regioisomer contamination.

Table 1: Chromatographic Optimization for Regioisomer Resolution

To resolve these isomers, you must exploit the subtle differences in how the nitro group interacts with the stationary phase when sterically hindered by the adjacent groups. Chromatographic separation of pyrazole regioisomers requires carefully optimized gradients[2].

Solvent SystemInteraction MechanismResolution (Target vs Isomer)Recommendation
Hexane / EtOAc (Standard)General dipole-dipolePoor (

Rf < 0.05)
Not recommended for final purity.
Toluene / Acetone (9:1)

stacking with nitroarene
Moderate (

Rf ~ 0.10)
Good for initial bulk separation.
DCM / Diethyl Ether (95:5) Halogen bonding & H-bond accepting Excellent (

Rf > 0.15)
Optimal for isolating the 5-chloro target.

Part 2: Mitigating "Oiling Out" During POCl₃ Workup

FAQ: When I quench the chlorination reaction, my product forms a thick, intractable oil at the bottom of the flask instead of a filterable solid. How do I prevent this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the target molecule's melting point is depressed below the ambient temperature by impurities, or when the solvent system cannot support classical nucleation. In this case, incomplete hydrolysis of the


 reagent leaves behind phosphorodichloridic acid and other organophosphate intermediates. These byproducts act as surfactants. The highly lipophilic 5-chloro-1-methyl core is repelled by the aqueous phase, while the polar 3-nitrophenyl group interacts with the surfactant layer, trapping the product in a stable emulsion or oil.
Protocol 1: Self-Validating Quench and Extraction Methodology

To break the surfactant effect and force the product into a distinct organic phase, follow this rigorous step-by-step methodology:

  • Thermal Shock Quenching:

    • Transfer the crude

      
       reaction mixture to an addition funnel.
      
    • Dropwise, add the mixture into a vigorously stirred flask containing crushed ice and water (10 mL water per 1 mmol of product).

    • Validation Check: The internal temperature must not exceed 10°C. If it does, localized heating will cause the nitro group to undergo side reactions with unquenched phosphorus species.

  • Alkaline Hydrolysis of Phosphates:

    • Slowly add saturated aqueous

      
       until the pH stabilizes exactly between 7.5 and 8.0.
      
    • Validation Check: Gas evolution (

      
      ) must completely cease. A stable pH indicates that all organophosphate surfactants have been fully hydrolyzed into water-soluble phosphate salts.
      
  • High-Density Extraction:

    • Extract the aqueous mixture with Dichloromethane (DCM) rather than Ethyl Acetate. DCM's higher density and superior solvation power for halogenated aromatics prevent emulsion formation.

    • Validation Check: The phase boundary should be razor-sharp within 30 seconds of halting agitation.

PurificationWorkflow A Crude Mixture (in POCl3) B Ice-Water Quench (<10°C) A->B C pH Neutralization (pH 7.5-8.0) B->C D Phase Extraction (DCM) C->D E Flash Chromatography (DCM/Ether) D->E F Crystallization (EtOH) E->F

Figure 2: Optimized downstream processing workflow to prevent oiling out and isolate the target pyrazole.

Part 3: Final Polish via Crystallization

FAQ: Even after chromatography, my NMR shows trace solvent and minor organic impurities. How can I obtain an analytically pure analytical standard?

The Causality: The nitro group on the phenyl ring heavily coordinates with polar aprotic solvents (like EtOAc or Acetone) used during chromatography, making them difficult to remove under standard vacuum drying. Recrystallization from ethanol is a standard and highly effective method for purifying lipophilic 5-chloropyrazoles, leveraging their steep temperature-dependent solubility curve[3].

Protocol 2: Precision Crystallization
  • Dissolution: Suspend the semi-pure 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole in absolute ethanol (approx. 5-8 mL per gram of product). Heat to 75°C under reflux until complete dissolution occurs.

  • Aprotic Disruption: Add exactly 5% (v/v) of ultra-pure water dropwise to the boiling solution. This slight increase in solvent polarity disrupts the nitro-group's affinity for ethanol, forcing the lipophilic pyrazole core to begin organizing into a crystal lattice.

  • Controlled Nucleation: Remove from heat and allow the flask to cool at an ambient rate to 25°C over 4 hours. Do not use an ice bath immediately; rapid cooling will trap the 3-chloro regioisomer inside the crystal lattice.

  • Harvesting: Once distinct, needle-like crystals have formed, chill the flask to 4°C for 1 hour, filter via a Büchner funnel, and wash with ice-cold 10% aqueous ethanol.

    • Validation Check: The resulting crystals should be sharply defined and free-flowing, with a melting point range no broader than 1.5°C.

References
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Semantic Scholar (Arkivoc)[Link]

  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties RSC Publishing (RSC Advances)[Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Issues for 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven, mechanistically grounded troubleshooting strategies for formulation scientists and researchers working with 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole .

Compound Profiling & Diagnostic Overview

This molecule presents a severe solubility challenge. It features a rigid pyrazole core, a lipophilic chloro group, and a bulky nitrophenyl moiety. Crucially, it lacks readily ionizable functional groups within the physiological pH range (pH 2–10), meaning traditional pH adjustment or salt formation strategies will fail. It is classified under the Biopharmaceutics Classification System (BCS) as a Class II compound (low solubility, high permeability), where dissolution is the primary rate-limiting step for bioavailability[1].

To overcome these physical limitations, your solubilization strategy must be dictated by your experimental end-goal.

Workflow A 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (Highly Hydrophobic, BCS Class II) B In Vitro Assays (Cellular/Biochemical) A->B C In Vivo Studies (Preclinical Animal Models) A->C D DMSO Co-solvent (Keep ≤ 1% v/v) B->D F Cyclodextrin Complexation (HP-β-CD) C->F First-line approach G Lipid-Based Formulation (SMEDDS) C->G If CD payload < required dose E Kinetic Solubility Assay (Nephelometry/HPLC) D->E Validate solubility limit

Diagnostic workflow for selecting a solubilization strategy based on the experimental application.

Part 1: Troubleshooting In Vitro Assays (Co-Solvents & Kinetic Solubility)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A: This is caused by the solvent-shift effect . Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent that effectively breaks the high crystal lattice energy of planar hydrophobic molecules[2]. However, when you dilute this stock into an aqueous buffer, the highly favorable hydrogen-bonding network of water rapidly displaces the DMSO-solute interactions[3]. Because 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole cannot form favorable interactions with water, it rapidly self-associates to minimize thermodynamic instability, leading to aggregation and precipitation[4].

Q: How can I prevent false-negative results caused by compound aggregation in my biochemical screens? A: You must strictly limit your final DMSO concentration to ≤ 1% v/v to prevent co-solvent effects that artificially inflate apparent solubility[5]. Before running your bioassay, you must determine the compound's kinetic solubility limit using the self-validating protocol below.

Protocol 1: Self-Validating Kinetic Solubility Determination

This protocol validates itself by measuring a concentration gradient rather than relying on visual inspection, ensuring sub-visible aggregates do not confound your bioassay.

  • Stock Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% molecular-grade DMSO.

  • Gradient Spiking: Dispense your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate. Spike the DMSO stock into the buffer to create a concentration gradient (e.g., 1 µM to 200 µM). Critical: Ensure the final DMSO concentration remains exactly at 1% v/v across all wells by back-filling with blank DMSO.

  • Equilibration: Incubate the plate for 1.5 hours at 37°C on a plate shaker to allow precipitation equilibrium to be reached[6].

  • Separation: Transfer the suspension to a 0.45 µm filter plate and centrifuge at 2,000 x g for 10 minutes to separate the precipitate.

  • Quantification & Validation: Quantify the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS[7]. Plot the measured concentration against the nominal spiked concentration. The point at which the measured concentration plateaus is your definitive kinetic solubility limit. Do not dose your bioassay above this concentration.

Quantitative Limits for Common Co-Solvents
Co-Solvent / ExcipientMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)Primary Solubilization MechanismKey Limitations
DMSO ≤ 1% v/v< 5% v/v (species dependent)Disrupts crystal lattice energyCellular toxicity; solvent-shift precipitation
HP-β-CD N/AUp to 20-40% w/vInclusion complexationPayload limits (usually <5% API)
PEG 400 ≤ 2% v/v< 20% v/vCo-solvency / polarity adjustmentViscosity; potential osmotic effects
Tween 80 ≤ 0.1% v/v< 5% v/vMicellar solubilizationMembrane disruption; assay interference

Part 2: Troubleshooting In Vivo Formulation (Cyclodextrins)

Q: DMSO is too toxic for my preclinical animal models. What is the best alternative for systemic administration? A: For highly lipophilic molecules lacking ionizable centers, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[8]. HP-β-CD is a cyclic oligosaccharide that forms a truncated cone.

Q: How exactly does HP-β-CD solubilize this specific pyrazole derivative? A: The interior cavity of HP-β-CD is highly hydrophobic, providing an ideal microenvironment to encapsulate the lipophilic chloro-nitrophenyl-pyrazole moiety. Meanwhile, the exterior of the cyclodextrin cone is lined with hydroxyl groups, which interface favorably with the bulk aqueous media[9]. This shields the hydrophobic drug from water, preventing aggregation while allowing it to remain in solution.

Mechanism Drug Free Pyrazole Derivative (Hydrophobic, Aggregates) Complex Inclusion Complex (Water Soluble, Bioavailable) Drug->Complex Association (Ka) CD HP-β-Cyclodextrin (Hydrophobic Core, Hydrophilic Shell) CD->Complex Encapsulation Complex->Drug Dissociation upon dilution

Thermodynamic equilibrium of cyclodextrin inclusion complexation shielding the hydrophobic drug.

Protocol 2: Self-Validating Thermodynamic Phase Solubility Study

Unlike kinetic assays that use DMSO, this thermodynamic approach uses solid compound to avoid co-solvent confounding effects[10]. It validates the stoichiometry of your formulation.

  • Vehicle Preparation: Prepare aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 25, 50, 100, and 200 mM) in distilled water or a physiologically relevant buffer.

  • Solid Addition: Add an excess amount of solid 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole powder to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C or 37°C for 48 to 72 hours. This extended time is critical to ensure true thermodynamic equilibrium is reached between the solid lattice and the inclusion complex.

  • Filtration: Filter the suspensions through a 0.22 µm syringe filter to remove all uncomplexed, undissolved solid drug.

  • Quantification & Validation: Analyze the filtrate via HPLC. Plot the total dissolved drug concentration against the HP-β-CD concentration (Higuchi-Connors plot).

    • Self-Validation: If the plot is strictly linear (

      
      -type), it confirms a highly soluble 1:1 stoichiometric complex. If the curve plateaus (
      
      
      
      -type), you have hit the solubility limit of the complex itself, dictating your absolute maximum in vivo dosing threshold.

Part 3: FAQs for Advanced Formulation Challenges

Q: I performed the phase solubility study, but the HP-β-CD complex still doesn't achieve the required mg/kg dose concentration for my efficacy model. What now? A: Cyclodextrin formulations are restricted by payload limitations, rarely exceeding a 5% active pharmaceutical ingredient (API) mass fraction[1]. If your required dose exceeds this, you must pivot away from molecular encapsulation and toward particulate or lipid-based solubilization. We recommend evaluating Self-Microemulsifying Drug Delivery Systems (SMEDDS) or milling the compound into a nanosuspension . Nanosuspensions drastically increase the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, will significantly enhance the dissolution rate of the pyrazole derivative in the gastrointestinal tract.

References

1.[11] Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs - Pharmafocusasia.com.11 2.[9] Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilarispublisher.com. 9 3.[8] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - National Institutes of Health (PMC). 8 4.[6] MultiScreen Solubility Filter Plate: DMSO Effect on Aqueous Solubility - Sigmaaldrich.com.6 5.[2] Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - National Institutes of Health (PMC). 2 6.[4] Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies - Americanpharmaceuticalreview.com. 4 7.[10] What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds - Americanpharmaceuticalreview.com. 10 8.[3] Doxorubicin Release Controlled by Induced Phase Separation and Use of a Co-Solvent - MDPI.com. 3 9.[5] Miniaturization of Drug Solubility and Dissolution Testings - Helsinki.fi. 5 10.[1] FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review - Drug-dev.com. 1 11.[7] High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharmaexcipients.com. 7

Sources

Technical Support Center: Synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for the synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole . It is designed for organic chemists and process development scientists encountering yield losses, impurity profiles, or regioselectivity issues.[1][2]

Ticket Status: OPEN Priority: High (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist[2]

Executive Summary & Reaction Architecture

The synthesis of this target molecule hinges on two critical phases: the construction of the pyrazole core with correct regiochemistry, and the subsequent deoxychlorination.[1] The 3-nitrophenyl moiety acts as an electron-withdrawing group (EWG), deactivating the aromatic ring but influencing the solubility and crystallinity of intermediates.[2]

Core Synthetic Route:

  • Cyclocondensation: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate + Methylhydrazine

    
     1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.[2]
    
  • Chlorination: Pyrazolone +

    
    
    
    
    
    Target 5-Chloro-pyrazole.[1][2]

Critical Troubleshooting: Regioselectivity (The "Isomer" Problem)

User Complaint: "I am isolating a product with the correct mass (MS) but incorrect NMR shifts. The melting point is off by 15°C."

Diagnosis: You likely have the 1-methyl-5-(3-nitrophenyl) isomer (the regioisomer) rather than the desired 1-methyl-3-(3-nitrophenyl) isomer.[2]

The Mechanism of Failure

Methylhydrazine (


) has two nucleophilic nitrogens:[1]
  • 
     (Terminal):  Less sterically hindered, generally attacks the ketone first in neutral/basic media.[1][2]
    
  • 
     (Internal):  More electron-rich (inductive effect) but sterically hindered.[1][2]
    

To obtain the 3-aryl core (Target), the terminal


 must attack the ketone carbonyl of the 

-keto ester.[1][2] If the internal

attacks the ketone, you generate the 5-aryl isomer.[1][2]
Diagnostic Flowchart (Regiochemistry)

Regioselectivity Start Reagents: Ethyl 3-nitrobenzoylacetate + Methylhydrazine PathA Path A: NH2 attacks Ketone (Kinetic Control) Start->PathA Preferred in EtOH/AcOH PathB Path B: NH(Me) attacks Ketone (Thermodynamic/Steric) Start->PathB Preferred in Non-polar/Basic InterA Intermediate A: Hydrazone formation at Terminus PathA->InterA InterB Intermediate B: Hydrazone formation at Internal N PathB->InterB ProdA TARGET: 1-Methyl-3-(3-nitrophenyl) -5-pyrazolone InterA->ProdA Cyclization ProdB IMPURITY: 1-Methyl-5-(3-nitrophenyl) -3-pyrazolone InterB->ProdB Cyclization

Figure 1: Bifurcation of the cyclocondensation pathway determining the pyrazole core structure.[2]

Solution Protocol
  • Solvent Switch: Run the cyclization in Ethanol or Acetic Acid .[1][3] Protic solvents typically favor the attack of the

    
     on the ketone due to solvation of the transition state.[1]
    
  • Temperature Control: Maintain reflux. Lower temperatures often favor the kinetic product (which, depending on conditions, is usually the desired 3-aryl isomer via

    
     attack).[1][2]
    
  • Purification: The 3-aryl pyrazolone is often less soluble in ethanol than the 5-aryl isomer.[1][2] Recrystallize from hot ethanol before proceeding to the chlorination step.[1] Do not carry the crude mixture forward.

Critical Troubleshooting: Chlorination Side Reactions

User Complaint: "My reaction turned into a black tar," or "I see a peak at [M+16] or [M+44] in the LCMS."

Diagnosis: Improper


 stoichiometry, moisture contamination, or Vilsmeier-Haack formylation interference.[1][2]
Issue A: The "Formylation" Phantom

Symptom: Appearance of an aldehyde peak (CHO) in NMR (~9.8 ppm) or Mass Spec (+28 mass units).[1][2] Root Cause: Using DMF (Dimethylformamide) as a solvent or in large excess.[1][2] Explanation:


 + DMF generates the Vilsmeier reagent (Chloroiminium salt).[1][4] Pyrazoles are electron-rich; the Vilsmeier reagent will electrophilically attack the C4 position (the only open carbon), adding a formyl group.[1][2]
Fix:  Use Neat 

(solvent-free) or use an inert solvent like Toluene or Chlorobenzene.[1][2] Do not use DMF unless you specifically want the 4-carbaldehyde derivative.[1][2]
Issue B: Incomplete Chlorination & "Dimer" Formation

Symptom: Presence of starting material or a high molecular weight impurity (Mass = 2x Product - HCl).[1][2] Root Cause:

  • Old

    
    : Phosphorus oxychloride hydrolyzes to phosphoric acid upon exposure to humidity.[1] Phosphoric acid is not a chlorinating agent.[1]
    
  • Pyrazolo-Anhydrides:[2][5][3] If

    
     is insufficient, two pyrazolone molecules can condense via a phosphate linkage or ether linkage.[1][2]
    Fix: 
    
  • Distill

    
     before use if the bottle is old.[1]
    
  • Use a minimum of 3-5 equivalents of

    
     relative to the pyrazolone.
    
Issue C: Nitro Reduction (Rare but Critical)

Symptom: Loss of the


 signal in IR (~1530/1350 cm⁻¹) or appearance of an amine.[1]
Root Cause:  This does not happen during 

chlorination.[1] It happens during workup . If you use metals (Zn, Fe) or strong reducing environments during waste treatment while product is present, the nitro group will reduce.[1][2] Fix: Quench strictly with Ice/Water followed by neutralization with Sodium Bicarbonate or Sodium Acetate .[1] Avoid metal vessels for acidic quenching.[1]

Experimental Protocol (Validated)

Standardized procedure to minimize side reactions.

Step 1: Synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one

  • Charge: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) in Ethanol (5-10 vol).

  • Add: Methylhydrazine (1.1 eq) dropwise at 0-5°C. (Control exotherm to favor regioselectivity).

  • Reflux: Heat to reflux for 4–6 hours.

  • Isolate: Cool to 0°C. The desired isomer typically precipitates.[1] Filter and wash with cold ethanol.[1]

    • QC Check: NMR should show N-Me signal around

      
       3.3–3.6 ppm.[1][2] If >3.8 ppm, suspect the wrong isomer.[1][2]
      

Step 2: Chlorination to 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

  • Charge: Dry Pyrazolone intermediate (1.0 eq) into a pressure tube or round bottom flask.

  • Add:

    
     (5.0 eq) neat.
    
  • Heat: 100–110°C for 3–5 hours.

    • Note: Evolution of HCl gas will occur.[1][6] Use a scrubber.[1]

  • Quench (CRITICAL):

    • Cool reaction mass to RT.

    • Pour slowly onto crushed ice (exothermic hydrolysis of excess

      
      ).[1][2]
      
    • Maintain temperature <20°C to prevent hydrolysis of the C-Cl bond back to the pyrazolone.

  • Neutralize: Adjust pH to 7–8 with saturated

    
    .
    
  • Extract: DCM or Ethyl Acetate.[1]

  • Purify: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Impurity Profile Table

Impurity NameStructure / DescriptionRelative Retention (HPLC)Origin
Regioisomer 5-Chloro-1-methyl-5-(3-nitrophenyl)-1H-pyrazole0.95 - 1.05 (Close eluter)Incorrect hydrazine attack in Step 1.[2]
Hydrolysis Product 1-Methyl-3-(3-nitrophenyl)-pyrazolone0.5 - 0.7 (More polar)Incomplete reaction or aggressive acidic workup.[2]
Formyl Derivative 5-Chloro-4-formyl-1-methyl-3-(3-nitrophenyl)...[2]0.8 - 0.9Presence of DMF (Vilsmeier conditions).[1][2][7]
Phosphoramidates P-O-C linked species> 1.2 (Non-polar smear)Insufficient

or poor quench.[1][2]

References

  • Vilsmeier-Haack Synthesis of 5-Chloropyrazoles: Popov, A. V., et al. (2018).[1][2][8] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2018(v), 256-267.[1][2]

  • Chlorination Protocol (POCl3): ChemicalBook. "Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole." (Analogous procedure for phenyl/methyl substitution patterns).

  • Regioselectivity of Methylhydrazine: El-Rayyes, N. R., et al. (1983).[1][2] "Regiospecific addition of methylhydrazine to acetylenic ketones." Journal of Heterocyclic Chemistry. [1][2]

  • Reaction of Hydrazines with Beta-Keto Esters: BenchChem Application Notes. "Regioselective Chlorination of 1,5-Dimethyl-3-phenylpyrazole." [1][2]

  • General Vilsmeier-Haack Mechanism: Chemistry Steps. "Vilsmeier-Haack Reaction: Mechanism and Applications."[1][2]

Sources

Heterocycle Synthesis Support Hub: Pyrazole Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance Topic: Optimizing Conversion and Yield in Pyrazole Synthesis[1]

Diagnostic Overview

Welcome to the Heterocycle Synthesis Support Hub. Low conversion rates in pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) or 1,3-dipolar cycloadditions—are rarely due to a single factor. They typically stem from three competing failure modes: kinetic stalling , regiochemical scrambling , or isolation losses .

Use the following logic flow to diagnose your specific failure mode before proceeding to the solutions.

PyrazoleTroubleshooting Start START: Low Yield Observed CheckTLC Analyze Crude Reaction (TLC/LCMS) Start->CheckTLC SM_Remains Starting Material (SM) Persists? CheckTLC->SM_Remains Yes New_Spots SM Consumed, Multiple New Spots? CheckTLC->New_Spots No, messy Clean_Crude Crude Looks Clean, Mass Low? CheckTLC->Clean_Crude No, clean Kinetic_Issue ISSUE: Kinetic Stall / Equilibrium (See Section 2) SM_Remains->Kinetic_Issue Regio_Issue ISSUE: Regioselectivity / Side Rxns (See Section 3) New_Spots->Regio_Issue Workup_Issue ISSUE: Isolation / Solubility Loss (See Section 4) Clean_Crude->Workup_Issue

Figure 1: Diagnostic logic tree for identifying the root cause of low pyrazole yields.

Issue: Reaction Stalling (Kinetic/Equilibrium Failure)

Symptom: Starting material remains visible on TLC despite prolonged heating; conversion halts at ~50-60%.

Root Cause Analysis

The Knorr synthesis is a condensation reaction releasing two equivalents of water.[2] If water is not removed, the reaction reaches equilibrium rather than completion. Furthermore, while acid catalysis activates the carbonyl, excess acid protonates the hydrazine , rendering it non-nucleophilic [1].

Troubleshooting Protocol

Q: I am refluxing in ethanol with catalytic HCl. Why is it stalling? A: You likely have a "pH trap" or water saturation.

  • Water Management: Switch to a solvent that forms an azeotrope with water (e.g., Toluene or Benzene) and use a Dean-Stark trap to physically remove water from the equilibrium.

  • Catalyst Optimization: Replace strong mineral acids (HCl) with buffered systems.

    • Recommendation: Use Acetic Acid (AcOH) as both solvent and catalyst, or 10 mol% p-TsOH in toluene.

    • Why: AcOH (pKa 4.76) activates the carbonyl oxygen without fully protonating the hydrazine (pKa of conjugated acid ~8.0), maintaining a pool of free nucleophile.

Q: My hydrazine hydrochloride salt isn't reacting. A: Hydrazine salts (e.g.,


) are stable but non-nucleophilic. You must liberate the free base in situ.
  • Fix: Add a stoichiometric amount of Sodium Acetate (NaOAc) or Triethylamine (

    
    ) to the reaction mixture to deprotonate the salt.
    

Issue: Regioselectivity & Side Reactions

Symptom: LCMS shows the correct mass but multiple peaks (isomers), or a mass corresponding to "dimers" (azines).

Root Cause Analysis

When condensing an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, two regioisomers are possible (1,3- vs 1,5-substituted).[3] The outcome is dictated by the competition between the most nucleophilic nitrogen attacking the most electrophilic carbonyl [2].

Azine Formation: If hydrazine is added too slowly or is the limiting reagent, one hydrazine molecule may condense with two dicarbonyl molecules, forming an azine (dimer), which appears as a heavy impurity.

Visualizing the Pathway

PyrazoleMechanism Diketo 1,3-Diketone (Unsymmetrical) Attack_A Path A: Steric Control Diketo->Attack_A Attack_B Path B: Electronic Control Diketo->Attack_B Hydrazine Substituted Hydrazine Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone A Attack_A->Intermediate_A Intermediate_B Hydrazone B Attack_B->Intermediate_B Prod_15 1,5-Isomer (Often Kinetic) Intermediate_A->Prod_15 Prod_13 1,3-Isomer (Often Thermo) Intermediate_B->Prod_13

Figure 2: Divergent pathways in Knorr synthesis. Path selection depends on solvent polarity and temperature.

Regioselectivity Control Table
FactorConditionFavored OutcomeMechanism
Solvent Non-polar (Toluene)1,5-isomer Minimizes charge separation; internal H-bonding directs attack.
Solvent Polar Protic (EtOH)1,3-isomer Solvates charged intermediates; allows electronic control.
Temp 0°C - RTKinetic Attack at less hindered carbonyl.
Temp RefluxThermodynamic Equilibration to the more stable conjugated system.
Lewis Acid

/

High Selectivity Chelates dicarbonyl, enhancing electrophilicity difference [3].

Issue: Isolation & Purification (The "Invisible" Loss)

Symptom: Reaction looks perfect on TLC, but after aqueous workup, the yield is <20%.

The "Amphoteric Trap"

Pyrazoles are amphoteric . They can act as weak bases (forming salts with acids) and weak acids (NH deprotonation by strong bases).

  • Common Mistake: Washing the organic layer with 1M HCl removes the pyrazole into the aqueous waste as the hydrochloride salt.

  • Common Mistake: Extracting with insufficient polarity solvents (e.g., Hexanes) leaves polar pyrazoles in the water.

The "Self-Validating" Purification Protocol

Do not rely on standard extraction. Use this pH-swing method to purify without a column:

  • Evaporation: Remove reaction solvent (Ethanol) completely. Do not extract directly from the reaction mix.

  • Acid Phase: Dissolve residue in 1M HCl. Wash this aqueous phase with Ether/DCM.

    • Result: Impurities (unreacted diketones, neutral tars) go to organics. Product stays in water.

  • Basification: Cool the aqueous phase to 0°C. Slowly add 4M NaOH or

    
     until pH ~10-11.
    
    • Result: Pyrazole precipitates or oils out as the free base.

  • Extraction: Extract the now-basic aqueous phase with Ethyl Acetate or Chloroform (DCM is often too non-polar for highly substituted pyrazoles).

  • Drying: Dry over

    
    .
    

Note on Chromatography: Pyrazoles streak badly on silica due to H-bonding with silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample [4].
    

Standardized Experimental Protocol

Method: Buffered Knorr Synthesis (General Procedure)

  • Setup: Equip a round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve 1,3-dicarbonyl (1.0 equiv) in Ethanol (0.5 M concentration).

  • Hydrazine Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.

    • Critical: If using Hydrazine HCl salt, premix with 1.1 equiv NaOAc in minimal water before addition.

  • Stirring: Allow to stir at 0°C for 30 mins (Kinetic phase), then warm to Room Temp.

  • Monitoring: Check TLC. If SM remains after 2 hours, add Acetic Acid (10 vol%) and heat to reflux.

  • Workup: Focus on the pH-swing method described in Section 4.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Aromatic Heterocycles).

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,3-Dipolar cycloaddition reactions in the synthesis of carbohydrate-based pyrazoles: A review. Letters in Organic Chemistry, 10(10), 693-712. [Link]

Sources

Technical Support Center: Regiocontrol in Pyrazole Synthesis

[1]

User Ticket: #PYR-404 Subject: Resolving Regioisomer Mixtures in 1,3-Dicarbonyl Condensations Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Regioisomer Trap"

The condensation of unsymmetrical 1,3-diketones with substituted hydrazines (Knorr synthesis) is the workhorse of pyrazole manufacturing. However, it suffers from a critical flaw: competing nucleophilic attacks .

When a mono-substituted hydrazine (



1
  • 1,5-isomer: The

    
     group on nitrogen is adjacent to the 
    
    
    substituent.
  • 1,3-isomer: The

    
     group on nitrogen is adjacent to the 
    
    
    substituent.

This guide provides the diagnostic logic and protocols to force the reaction toward a single isomer.

Diagnostic & Troubleshooting (Q&A)
Q1: Why am I getting a 1:1 mixture despite having different substituents (e.g., Methyl vs. Phenyl)?

Diagnosis: You are likely relying on "native" steric/electronic bias in a non-selective solvent (like Ethanol or Methanol). Technical Insight: In protic solvents like ethanol, the 1,3-diketone exists in equilibrium with its enol forms. The hydrazine attacks the most electrophilic carbonyl. However, if



Immediate Fix:fluorinated solvent2
Q2: I cannot change my solvent. How do I force the formation of the 1,5-isomer?

Diagnosis: You need to control the kinetics of the initial attack. Technical Insight: The





Strategy:
  • Lewis Acid Catalysis: Use

    
     or 
    
    
    . These coordinate to the 1,3-diketone chelating pocket. The hydrazine will attack the carbonyl that is less deactivated by the metal center or directed by auxiliary coordination.
  • Stepwise Synthesis: Do not mix reagents simultaneously. Pre-form a hydrazone if possible, although this is difficult with 1,3-diketones due to rapid cyclization.

Q3: The Knorr method is failing. What is the most robust alternative for 100% regiocontrol?

Recommendation: Switch to the Enaminone Route (Protocol B). Why it works: Replacing the 1,3-diketone with an

  • Mechanism: The hydrazine

    
     (stronger nucleophile) exclusively attacks the 
    
    
    -carbon (Michael-type addition) displacing the amine, or the carbonyl depending on conditions. By controlling pH, you can lock the regiochemistry.
Q4: How do I distinguish the isomers by NMR?

Standard: NOESY (Nuclear Overhauser Effect Spectroscopy) is required.[1]

  • 1,5-isomer: You will see a NOE cross-peak between the

    
    -substituent protons and the substituent at the C5 position (
    
    
    ).
  • 1,3-isomer: No NOE is observed between the

    
    -substituent and the C3 substituent (
    
    
    ) because they are spatially distant.
Experimental Protocols
Protocol A: HFIP-Directed Regioselective Synthesis

Best for: Rapid optimization of existing 1,3-diketone substrates.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [Caution: Corrosive, volatile]

Procedure:

  • Dissolve the 1,3-diketone in HFIP (0.5 M concentration).

  • Cool the solution to 0 °C.

  • Add the hydrazine dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.

  • Purification: The crude residue is often >90% pure. Recrystallize from Ethanol/Heptane if necessary.

Expected Outcome: HFIP typically favors the isomer formed by attack at the most electron-deficient carbonyl due to strong H-bond activation.

Protocol B: The Enaminone Route (DMF-DMA Method)

Best for: Absolute regiocontrol when Knorr fails.

Step 1: Enaminone Formation

  • Take a methyl ketone (

    
    ) (1.0 equiv).
    
  • Reflux with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) in Toluene or neat for 4–12 hours.
    
  • Remove volatiles. The product is an enaminone:

    
    .
    

Step 2: Cyclization

  • Dissolve enaminone in Ethanol.

  • Add substituted hydrazine (

    
    ).
    
  • Reflux for 2 hours.

  • Result: The

    
     of hydrazine attacks the 
    
    
    bond (Michael addition) followed by cyclization. This overwhelmingly favors the 1,3-disubstituted pyrazole (where
    
    
    is at position 3).
Data Analysis: Solvent & Substituent Effects

The following table summarizes the Regioisomeric Ratio (RR) shifts based on reaction conditions.

Substrate (

/

)
Hydrazine (

)
SolventMajor IsomerRatio (A:B)Mechanism Driver
Ph / MeMeEtOHMixture55:45Competing Sterics/Electronics
Ph / MeMeHFIP 1,5-isomer98:2 H-Bond Activation (Electronic)

/ Ph
PhEtOH5-hydroxy90:10

Hydrate formation
Enaminone (

=Ph)
MeEtOH1,3-isomer >99:1 Michael Addition (Kinetic)
Visualizations
Figure 1: Mechanism of Regioisomer Divergence

This diagram illustrates the critical decision point where the hydrazine attacks the diketone.[1]

KnorrMechanismStart1,3-Diketone(R1-CO-CH2-CO-R2)Attack1Path A: Attack at C(R1)(Sterically favored if R1 < R2)Start->Attack1 + HydrazineAttack2Path B: Attack at C(R2)(Electronically favored if R2 is EWG)Start->Attack2 + HydrazineHydrazineHydrazine(NH2-NH-R)Inter1Intermediate A(Hydrazone at C1)Attack1->Inter1Inter2Intermediate B(Hydrazone at C3)Attack2->Inter2Prod11,5-Isomer(R on N adj to R1)Inter1->Prod1- H2O (Cyclization)Prod21,3-Isomer(R on N adj to R2)Inter2->Prod2- H2O (Cyclization)

Caption: The bifurcation of the Knorr synthesis. Path A and Path B are competitive unless directed by solvent (HFIP) or substrate engineering (Enaminones).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to select the correct synthetic route.

DecisionTreeProblemStart: Regioisomer Mixture?CheckSubstrateAre R1 and R2significantly different?Problem->CheckSubstrateSolventSwitchTry HFIP or TFE SolventCheckSubstrate->SolventSwitchYes (Electronic diff)EnaminoneRouteSwitch to Enaminone Route(DMF-DMA)CheckSubstrate->EnaminoneRouteNo (Steric match)Success1Success: Isolated IsomerSolventSwitch->Success1High SelectivitySolventSwitch->EnaminoneRouteLow SelectivitySuccess2Success: 1,3-IsomerEnaminoneRoute->Success2LewisAcidTry Lewis Acid Catalysis(Zn(OTf)2)EnaminoneRoute->LewisAcidNeed 1,5-Isomer

Caption: Strategic workflow for resolving regioisomer issues. Blue nodes indicate optimization; Red nodes indicate a change in synthetic strategy.

References
  • Review of Regioselectivity in Pyrazole Synthesis: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Enaminone Methodology: Al-Saleh, B., et al. (2022).[3][4] Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles. Molecules. [Link]

  • Mechanistic Pathways (Knorr Synthesis): Gosselin, F., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Reaction Chemistry & Engineering. [Link]

  • Regioselective 1,3-Dipolar Cycloaddition: Vinciarelli, G., et al. (2024).[4] Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry. [Link]

Scaling up the synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole . This portal is designed for process chemists, researchers, and drug development professionals transitioning this critical building block from milligram-scale discovery to multi-kilogram production.

The synthesis of this functionalized pyrazole typically involves a two-stage process: the condensation of a


-ketoester with methylhydrazine to form a pyrazolone intermediate, followed by deoxychlorination using phosphorus oxychloride (

)[1]. Scaling this route introduces significant challenges in regioselectivity, thermal management, and hazardous reagent quenching.

Process Workflow

G Keto Ethyl 3-(3-nitrophenyl) -3-oxopropanoate Pyrazolone 1-Methyl-3-(3-nitrophenyl) -1H-pyrazol-5-ol Keto->Pyrazolone Condensation EtOH, Reflux Hydrazine Methylhydrazine Hydrazine->Pyrazolone Product 5-Chloro-1-methyl-3- (3-nitrophenyl)-1H-pyrazole Pyrazolone->Product Deoxychlorination 100°C Reagent POCl3 / Base Reagent->Product

Two-step scalable synthesis route for 5-chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole.

Troubleshooting & FAQ

Q1: During the condensation step, HPLC analysis shows a 70:30 mixture of regioisomers. How can we maximize the yield of the desired 1-methyl-3-(3-nitrophenyl) isomer? A: The regioselectivity is dictated by the asymmetric nature of methylhydrazine. The terminal


 nitrogen is more nucleophilic than the internal 

nitrogen. To favor the desired 1,3-isomer, the

group must preferentially attack the highly electrophilic ketone carbonyl of the

-ketoester, followed by cyclization of the

onto the ester[2]. Causality & Fix: If you add the reagents at elevated temperatures, thermodynamic control begins to compete, and the internal nitrogen may attack the ester first, leading to the undesired 1,5-isomer. Solution: Perform a slow, controlled addition of the

-ketoester to a solution of methylhydrazine in ethanol strictly maintained at 0–5 °C. Allow the intermediate hydrazone to form completely before heating the reactor to reflux to drive the cyclization.

Q2: We are scaling up the chlorination step using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. The reaction is stalling at 85% conversion. Should we add DMF as a catalyst? 
A: Absolutely not.  While 

-dimethylformamide (DMF) is a classic catalyst for

chlorinations, adding it to a pyrazole system with an open 4-position will trigger a Vilsmeier-Haack formylation. Instead of your target, you will synthesize 5-chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Causality & Fix: The stalling is likely due to the accumulation of HCl gas in the reactor, which can protonate the pyrazolone and reduce its nucleophilicity toward the phosphorylating agent. Solution: Use a non-formylating organic base, such as

-dimethylaniline or triethylamine (0.5 to 1.0 equivalents), to scavenge the generated HCl and drive the reaction to completion without introducing formyl groups.

Q3: What is the safest and most scalable method for quenching the


 reaction mixture? 
A:  Direct addition of water to the hot reaction mixture (forward quench) is highly dangerous at scale due to the violent, delayed exothermic hydrolysis of 

. Causality & Fix:Solution: Employ a "reverse quench." Concentrate the reaction mixture under vacuum to recover excess

. Then, dilute the remaining thick oil with a non-water-miscible solvent (e.g., dichloromethane or toluene). Slowly pump this organic solution into a large reactor containing vigorously stirred crushed ice and water, maintaining the internal temperature below 20 °C.

Scale-Up Metrics & Quantitative Data

The following table summarizes the expected process metrics when scaling from a 100g bench scale to a 5kg pilot scale, utilizing the optimized parameters discussed above.

MetricBench Scale (100g)Pilot Scale (5kg)Target SpecificationCausal Factor for Variance
Step 1 Yield 88%85%> 80%Minor losses during bulk crystallization.
Regio-purity 95:592:8> 90:10Heat transfer limitations during pilot addition phase.
Step 2 Yield 91%89%> 85%Efficiency of

removal prior to quench.
Final Purity (HPLC) 99.2%98.8%> 98.0%Trace hydrolysis byproducts if quench temp exceeds 20°C.
E-Factor 1812< 15Solvent recovery implemented at pilot scale.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol

This protocol utilizes temperature-controlled addition to validate regiochemical control.

  • Preparation: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, dropping funnel, and nitrogen line.

  • Charge: Add methylhydrazine (1.1 equiv) and absolute ethanol (5 volumes). Cool the jacket to maintain an internal temperature of 0–5 °C.

  • Addition: Dissolve ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1.0 equiv) in absolute ethanol (3 volumes). Add this solution dropwise via the dropping funnel over 2 hours. Validation Check: The internal temperature must not exceed 5 °C to ensure kinetic control.

  • Cyclization: Once addition is complete, stir at 5 °C for 1 hour. Then, ramp the reactor temperature to 78 °C (reflux) and maintain for 6 hours[2].

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the resulting solid, wash with cold ethanol, and dry under vacuum at 45 °C.

  • Analytical Validation: Run an HPLC assay. The ratio of the 1,3-isomer to the 1,5-isomer should be

    
     92:8.
    
Protocol 2: Deoxychlorination to 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

This protocol utilizes a non-formylating base to prevent side reactions.

  • Preparation: Equip a dry, glass-lined reactor with a scrubber system (to neutralize HCl gas), mechanical stirrer, and reflux condenser.

  • Charge: Add the pyrazolone intermediate from Protocol 1 (1.0 equiv) and

    
     (4.0 equiv).
    
  • Base Addition: Slowly add

    
    -dimethylaniline (0.5 equiv) dropwise. Caution: Mild exotherm.
    
  • Reaction: Heat the mixture to 100 °C for 4 hours. Validation Check: Monitor by TLC or HPLC; the reaction is complete when the pyrazolone peak is < 1%.

  • Concentration: Cool to 50 °C and apply vacuum to distill off approximately 60% of the excess

    
    .
    
  • Reverse Quench: Dilute the concentrated residue with toluene (4 volumes). In a separate, larger reactor, prepare a mixture of ice and water (10 volumes). Slowly pump the toluene reaction mixture into the ice water, maintaining vigorous stirring and an internal temperature < 20 °C.

  • Extraction & Purification: Separate the organic toluene layer. Wash with saturated aqueous

    
     until the pH of the aqueous layer is neutral. Concentrate the toluene layer and recrystallize the crude product from heptane/ethyl acetate.
    

References

1.[3] Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions". Semantic Scholar. URL: 2.[1] "Synthesis and Antitumor Activity of Some Pyrazole Derivatives". Asian Journal of Chemistry. URL: 3.[2] Mehta, H. A. et al. "Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity". Scholars Research Library. URL:

Sources

Validation & Comparative

Definitive Structural Confirmation of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based pharmacophores, the precise location of substituents is critical for Structure-Activity Relationship (SAR) studies. A recurring challenge in the synthesis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is the ambiguity of N-methylation.

When methylating 3-(3-nitrophenyl)-5-chloropyrazole, two regioisomers are kinetically and thermodynamically possible: the desired 1-methyl-3-aryl isomer and the 1-methyl-5-aryl isomer. While NMR spectroscopy (


H, 

C, NOESY) provides connectivity data, it often yields inconclusive results due to the lack of distinct coupling pathways across the quaternary pyrazole nitrogens.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for structural confirmation, comparing its efficacy against spectroscopic alternatives and providing a validated protocol for data acquisition.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the reliability of structural determination methods for N-methylated pyrazoles.

Feature1D NMR (

H /

C)
2D NMR (NOESY/HMBC) SC-XRD (X-Ray Crystallography)
Primary Output Chemical Shift (

)
Through-space/bond correlations3D Atomic Coordinates (

)
Regioisomer ID Low Confidence. Shifts for N-Me (3.8-4.1 ppm) overlap between isomers.Medium Confidence. Depends on NOE between N-Me and Aryl protons.Absolute Confidence. Direct visualization of atomic connectivity.
Stereochemistry Inferred (coupling constants).Inferred.Measured (Torsion angles).
Sample State Solution (averaged dynamics).Solution.Solid State (defined conformation).
Turnaround < 1 Hour.4-12 Hours.24-48 Hours (including crystal growth).
Verdict Screening tool only.Supportive evidence.[1][2][3]Gold Standard for Publication.
The "Blind Spot" in NMR

In this specific molecule, the 5-chloro substituent removes a proton that would otherwise serve as a diagnostic handle. Without a proton at position 5, observing an NOE signal between the N-methyl group and the C5 substituent is impossible. This forces reliance on long-range HMBC correlations, which are frequently weak or absent across the pyrazole nitrogen bridge.

Experimental Protocol: Validated Workflow

Phase 1: Crystal Growth (The Critical Step)

The presence of the nitro group (


) and the chlorine  atom facilitates crystallization via 

-

stacking and halogen bonding, respectively.

Methodology: Slow Evaporation [4]

  • Solvent Selection: Prepare a saturated solution of the crude solid (20 mg) in Ethanol:Ethyl Acetate (3:1 v/v) . The polarity matches the nitro-aromatic moiety.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Incubation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and store at 4°C in a vibration-free environment.

  • Observation: Prismatic yellow crystals typically form within 48-72 hours.

Phase 2: Data Collection & Refinement[5][6]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Note: Low temperature is essential to freeze the rotation of the nitro group and reduce thermal ellipsoids.

Refinement Strategy (SHELXL):

  • Disorder Handling: The nitro group may exhibit rotational disorder. If electron density suggests two positions, model with PART 1 and PART 2 commands, constraining occupancy to sum to 1.0.

  • Absolution Structure: For chlorinated compounds, the anomalous scattering is sufficient to determine absolute structure if the space group is non-centrosymmetric (Flack parameter check).

Structural Logic & Pathway Visualization

The following diagram illustrates the synthetic ambiguity and the decision logic for utilizing SC-XRD.

G Precursor Precursor: 3-(3-nitrophenyl)-5-chloropyrazole Reaction Methylation (MeI, K2CO3) Precursor->Reaction Isomer1 Isomer A (Target): 1-methyl-3-(3-nitrophenyl) Reaction->Isomer1 Major Product? Isomer2 Isomer B (Impurity): 1-methyl-5-(3-nitrophenyl) Reaction->Isomer2 Minor Product? Analysis Structural Analysis Isomer1->Analysis Isomer2->Analysis NMR_Result 1H NMR: Ambiguous N-Me Singlet (~4.0 ppm) Analysis->NMR_Result Screening XRD_Result SC-XRD: Definitive Connectivity & Torsion Angles Analysis->XRD_Result Confirmation NMR_Result->XRD_Result Required for Publication

Figure 1: Decision matrix for resolving regioisomerism in N-methylated pyrazoles.

Key Crystallographic Parameters (Benchmarks)

When analyzing the solved structure, compare your data against these established geometric benchmarks for similar chlorinated pyrazoles [1, 2]. Deviations >0.02 Å or >3° suggest incorrect assignment or refinement issues.

A. Bond Lengths[4][5][6]
  • C—Cl: Expected range 1.70 – 1.73 Å . This bond is shorter than aliphatic C-Cl due to

    
     hybridization.
    
  • N1—N2 (Pyrazole): Expected range 1.35 – 1.37 Å .

  • N1—C(Methyl): Expected range 1.45 – 1.47 Å .

B. Torsion Angles & Planarity
  • Nitro Group Twist: The torsion angle C(aryl)—C(aryl)—N—O is rarely 0°. Expect a twist of 5° – 25° due to steric repulsion with the adjacent phenyl protons.

  • Biaryl Twist: The angle between the pyrazole plane and the 3-nitrophenyl ring plane is critical for docking simulations. Typical values range from 15° – 40° , driven by the interaction between the pyrazole H4 and the phenyl ortho-protons.

Conclusion

While NMR is sufficient for routine purity checks, SC-XRD is the mandatory validation step for 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole. It uniquely resolves the N1 vs. N2 methylation ambiguity and provides the precise 3D conformational data required for downstream protein-ligand docking studies.

Researchers should prioritize growing single crystals from Ethanol/Ethyl Acetate mixtures immediately following chromatographic purification to secure this structural proof.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Chlorinated Pyrazole Derivatives. [Link]

  • Acta Crystallographica Section E. Structure Reports Online: Crystal structures of 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives. [Link]

  • Alkorta, I., et al. "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society, 2001. [Link]

  • Claramunt, R. M., et al. "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry, 2006. [Link]

Sources

Comparative analysis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole with similar compounds.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole , a versatile heterocyclic scaffold used in the synthesis of bioactive small molecules (e.g., kinase inhibitors, anti-inflammatory agents).

Executive Summary

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole serves as a "linchpin" intermediate in medicinal chemistry. Its value lies in its bifunctional reactivity :

  • The 5-Chloro Handle: A site for Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed Cross-Coupling (Suzuki/Buchwald).

  • The 3-Nitrophenyl Group: A "masked" aniline that provides a lipophilic anchor during early steps and can be reduced to an amine for late-stage amide coupling.

Compared to its 5-bromo or 1-phenyl analogs, this compound offers a superior balance of atom economy, cost-efficiency, and hydrolytic stability , making it the preferred scaffold for scale-up synthesis despite slightly lower reactivity in palladium-catalyzed cycles.

Comparative Performance Analysis

A. Reactivity Profile: 5-Chloro vs. 5-Bromo vs. 5-Iodo

The choice of halogen at the C5 position dictates the synthetic strategy.

Feature5-Chloro (Target) 5-Bromo Analog 5-Iodo Analog
SNAr Reactivity Moderate. Requires heat (80-100°C) or activation. Ideal for aliphatic amines.High. Reacts at lower temps (60-80°C). Better for weak nucleophiles.Low. Iodide is a poor leaving group for SNAr compared to Br/Cl in these systems.
Pd-Coupling (Suzuki) Challenging. Requires electron-rich ligands (e.g., XPhos, SPhos) or higher catalyst loading.Standard. Works well with standard Pd(PPh3)4 or Pd(dppf)Cl2.Excellent. Oxidative addition is rapid; ideal for difficult couplings.
Cost & Stability High Stability / Low Cost. Best for multi-kilogram GMP campaigns.Moderate. More expensive; C-Br bond is light-sensitive.Low Stability / High Cost. Prone to dehalogenation; expensive.
Atom Economy Best. (Cl = 35.5 Da)Intermediate. (Br = 79.9 Da)Poor. (I = 126.9 Da)
B. Structural Analogs: 1-Methyl vs. 1-Phenyl[1][2][3][4]
  • 1-Methyl (Target): Increases solubility in polar organic solvents (DMSO, DMF) and reduces lipophilicity (LogP ~2.5). The methyl group is metabolically stable but can be demethylated under harsh conditions.

  • 1-Phenyl: Significantly higher LogP (>3.5). The N-phenyl ring creates steric bulk that can hinder SNAr attack at C5, reducing yields by 10-15% compared to the 1-methyl analog.

Experimental Protocols

Protocol A: Synthesis via POCl3 Chlorination

Rationale: Direct conversion of the pyrazolone tautomer is the industry standard. Precursor: 1-Methyl-3-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.

  • Setup: Charge a dry flask with the pyrazolone precursor (1.0 eq).

  • Reagent: Add Phosphorus Oxychloride (POCl3) (3.0–5.0 eq) cautiously. Note: POCl3 acts as both solvent and reagent.

  • Reaction: Heat to reflux (105–110°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO3 to pH 7.

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water.

    • Typical Yield: 85–92%.

    • Purity: >98% (HPLC).

Protocol B: Chemoselective Reduction of Nitro Group

Rationale: Standard hydrogenation (H2/Pd-C) risks dehalogenating the 5-Cl position. Iron-mediated reduction is chemoselective.

  • Setup: Dissolve 5-chloro-1-methyl-3-(3-nitrophenyl)pyrazole (1.0 eq) in Ethanol:Water (3:1) .

  • Reagents: Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (NH4Cl) (0.5 eq).

  • Reaction: Heat to reflux (80°C) for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate filtrate. Partition between water and EtOAc. The organic layer contains the 3-(3-aminophenyl) product.

    • Typical Yield: 80–90%.

    • Selectivity: >99% retention of 5-Cl.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this scaffold, highlighting its versatility.

G Pyrazolone Precursor: Pyrazolone Target TARGET SCAFFOLD: 5-Chloro-1-methyl- 3-(3-nitrophenyl)pyrazole Pyrazolone->Target POCl3, Reflux (Chlorination) Amine Product A: 3-(3-Aminophenyl) Analog Target->Amine Fe / NH4Cl (Nitro Reduction) SNAr_Prod Product B: 5-Amino-substituted Derivative Target->SNAr_Prod R-NH2, Heat (SNAr) Biaryl Product C: 5-Aryl-substituted (Suzuki Product) Target->Biaryl Ar-B(OH)2, Pd-Cat (Cross-Coupling)

Figure 1: Divergent synthetic pathways from the 5-chloro scaffold. The central node (Blue) can be selectively functionalized at the nitro group (Green path) or the chloro position (Yellow/Red paths).

References

  • Synthesis via POCl3: ChemicalBook. "Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole." (Adapted for nitrophenyl analog).

  • SNAr Reactivity Data: BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil." (Analogous heterocyclic reactivity).[1][2]

  • Nitro Reduction Protocols: Master Organic Chemistry. "Reduction of Nitro Groups to Amines: Fe/HCl and H2/Pd."

  • Regioselectivity in Pyrazoles: WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles."

  • General Pyrazole Chemistry: Organic Chemistry Portal. "Synthesis of Pyrazoles."

Sources

Cross-Reactivity Profiling of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole: A Comparative Guide for Kinase Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target the human kinome, the selection of a primary pharmacophore dictates the trajectory of lead optimization. Pyrazole derivatives are privileged scaffolds that frequently function as ATP-competitive kinase inhibitors [1]. However, their inherent affinity for the highly conserved adenine-binding pocket often leads to promiscuous off-target binding (cross-reactivity).

This guide provides an in-depth comparative analysis of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (CMNP-pyrazole) against alternative pyrazole scaffolds. By evaluating structural causality, thermodynamic stabilization, and kinome-wide selectivity profiling, we establish a self-validating framework for assessing kinase cross-reactivity.

Structural Rationale: The Causality of Selectivity

The cross-reactivity of a kinase inhibitor is fundamentally governed by its molecular interactions within the hinge region and adjacent hydrophobic pockets. CMNP-pyrazole exhibits a highly specific substitution pattern designed to restrict conformational flexibility and limit off-target engagement:

  • 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles undergo rapid annular tautomerism, allowing them to flip within the ATP pocket and bind multiple kinase conformations. The 1-methyl group "locks" the scaffold into a single tautomeric state, ensuring a predictable, unidirectional binding pose.

  • 5-Chloro Substituent (Steric & Halogen Gating): Historically, 3-amino- and 5-amino-pyrazoles have been utilized as hinge binders; however, the amino group acts as a universal hydrogen-bond donor, leading to extreme kinome promiscuity (often binding >300 kinases) [2]. Replacing the amino group with a 5-chloro moiety introduces a bulky, lipophilic halogen. This creates a steric clash with larger gatekeeper residues (e.g., Threonine or Methionine) while enabling favorable halogen bonding in a restricted subset of kinases (e.g., p38 MAPK, SRC family) [3].

  • 3-(3-Nitrophenyl) Group (Solvent Channel Vector): The nitrophenyl ring projects outward toward the solvent-exposed channel or the DFG-out allosteric pocket. The strongly electron-withdrawing nitro group modulates the pKa of the pyrazole core, weakening non-specific electrostatic interactions and further refining the selectivity profile.

Comparative Profiling Data

To objectively evaluate the performance of CMNP-pyrazole, we compare its selectivity metrics against two matched molecular pairs: the highly promiscuous 5-Amino variant (AMNP) and the baseline Des-chloro variant (MNP) .

The data below summarizes kinome-wide cross-reactivity using the KINOMEscan


 selectivity score (where a lower score indicates higher selectivity) and Differential Scanning Fluorimetry (DSF) thermal shifts (

).
Table 1: Scaffold Cross-Reactivity & Performance Comparison
Scaffold Variant

Score (at 1 µM)*

(°C) on Primary Target
Primary Off-Target Kinase FamiliesMechanistic Trait
CMNP-pyrazole (5-Chloro) 0.08 +7.2 SRC, LCK, p38αHalogen interaction restricts gatekeeper access; highly selective.
AMNP-pyrazole (5-Amino) 0.45+8.5CDKs, Aurora, JNK, FLT3Promiscuous hinge-binding via universal

donor [2].
MNP-pyrazole (Des-chloro) 0.22+4.1VEGFR2, PDGFRLacks steric bulk; exhibits moderate, non-specific promiscuity.

*


 Score = (Number of kinases with <35% remaining control binding) / (Total kinases tested).

Experimental Workflows for Cross-Reactivity Profiling

To ensure scientific integrity, cross-reactivity must be validated through orthogonal methodologies. The following protocols detail the self-validating system used to generate the profiling data.

Protocol A: High-Throughput Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) measures the thermodynamic stabilization of a kinase upon ligand binding. Because it does not rely on enzymatic activity, it is agnostic to the kinase's activation state and is ideal for profiling pseudokinases or allosteric binders [4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a standard

    
     buffer (25 mM Tris-HCl, pH 8.0, 500 mM NaCl). Dilute the recombinant kinase to a final concentration of 2 µM.
    
  • Dye Addition: Add SYPRO™ Orange dye (Invitrogen) to the protein solution at a 1:1000 final dilution. SYPRO Orange fluorescence is quenched in aqueous environments but fluoresces strongly when bound to the hydrophobic core of an unfolding protein [5].

  • Compound Dispensing: Using an Echo acoustic liquid dispenser, transfer 10 nL of the 10 mM CMNP-pyrazole stock (in DMSO) into a 384-well PCR plate to achieve a final assay concentration of 10 µM (5-fold molar excess). Include DMSO-only wells as negative controls.

  • Assay Assembly: Aliquot 10 µL of the protein-dye mixture into each well of the 384-well plate. Seal the plate with a qPCR-compatible optical adhesive seal and centrifuge briefly at 1000 x g.

  • Thermal Cycling: Place the plate in a QuantStudio 5 Real-Time PCR System. Run a continuous heating gradient from 25°C to 95°C at a ramp rate of 1°C/min.

  • Data Acquisition & Analysis: Record fluorescence using a 470 nm excitation and 555 nm emission filter [5]. Calculate the melting temperature (

    
    ) using the Boltzmann equation. The thermal shift (
    
    
    
    ) is the difference between the compound-treated
    
    
    and the DMSO control
    
    
    . A
    
    
    indicates significant binding.
Protocol B: KINOMEscan Active-Site Competition Assay

To map the exact off-target landscape, the KINOMEscan platform utilizes a DNA-tagged kinase library and an immobilized active-site ligand.

Step-by-Step Methodology:

  • Bait Immobilization: An active-site directed ligand is immobilized onto a solid support (beads).

  • Equilibration: DNA-tagged human kinases are incubated with the immobilized bait in the presence of 1 µM CMNP-pyrazole.

  • Competition: If CMNP-pyrazole binds to a specific kinase's ATP pocket, it prevents that kinase from binding to the immobilized bait.

  • Wash & Elution: The beads are washed to remove unbound kinases. The remaining bound kinases are eluted.

  • Quantification: The amount of eluted kinase is quantified via quantitative PCR (qPCR) of the attached DNA tag. Results are reported as "% of Control" (DMSO). Kinases reduced to <35% of control are flagged as cross-reactive off-targets.

Workflows and Mechanistic Pathways

The integration of these profiling techniques forms a robust hit-to-lead pipeline, ensuring that only scaffolds with optimal selectivity profiles advance to cellular testing.

ProfilingWorkflow A Primary Screen (DSF / Thermal Shift) B Selectivity Profiling (KINOMEscan S35) A->B ΔTm > 5°C C Cellular Target Engagement (NanoBRET) B->C S35 < 0.10 D Hit-to-Lead Optimization C->D IC50 < 100 nM

Figure 1: Orthogonal kinase inhibitor profiling workflow from primary screening to lead optimization.

When CMNP-pyrazole successfully engages its target (e.g., p38 MAPK) with high selectivity, it effectively halts downstream inflammatory signaling without triggering the toxicity associated with broad-spectrum kinase inhibition.

SignalingPathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrate MK2 / Transcription Factors p38->Substrate Inhibitor CMNP-Pyrazole Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Response Substrate->Response

Figure 2: Mechanism of action showing highly selective ATP-competitive inhibition of the p38 MAPK pathway.

Conclusion

The structural evolution from a promiscuous 5-amino-pyrazole to the highly regulated 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole demonstrates the critical importance of steric bulk and halogen bonding in kinase drug discovery. By utilizing a self-validating combination of DSF and KINOMEscan profiling, researchers can quantitatively prove that the CMNP-pyrazole scaffold minimizes off-target cross-reactivity, providing a superior, highly selective foundation for developing next-generation targeted therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition. ACS Publications.
  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate.
  • Determination of Pseudokinase-ligand Interaction by a Fluorescence-based Thermal Shift Assay. Bio-protocol.

Reproducibility of experiments involving 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the reproducibility of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (referred to herein as CMP-3NP ), a critical synthetic intermediate and scaffold in the development of pyrazole-based pharmacophores (e.g., for kinase inhibitors or agrochemicals).

Given the compound's structural specificity and the common challenges associated with pyrazole regiochemistry, this guide focuses on the reproducibility of its synthesis, purification, and structural validation , comparing the "Direct Methylation" approach with the superior "Cyclocondensation" method.

Executive Summary & Core Directive

The Challenge: The primary reproducibility failure in working with 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is regioisomer contamination . The synthesis of N-methyl pyrazoles often yields a mixture of the target 1,3-isomer (1-methyl-3-aryl) and the undesired 1,5-isomer (1-methyl-5-aryl). These isomers have identical molecular weights and similar polarities, making them difficult to separate and leading to inconsistent biological data in downstream applications.

The Solution: This guide establishes the Cyclocondensation Method as the standard for reproducibility, rejecting the classical "Direct Methylation" route due to its inherent lack of regiocontrol. We provide a self-validating NMR protocol to confirm the correct isomeric structure.

Comparative Analysis: Synthesis Routes

To ensure high-fidelity reproducibility, researchers must choose the synthetic route that guarantees regiospecificity.

Table 1: Performance Comparison of Synthetic Routes
FeatureMethod A: Direct Methylation (Alternative)Method B: Cyclocondensation (Recommended)
Mechanism Methylation of 3-(3-nitrophenyl)-5-chloropyrazole using MeI or DMS.Cyclization of 3-(3-nitrophenyl)-3-oxopropanenitrile with methylhydrazine.
Regioselectivity Poor (Mixture) . Typically 60:40 to 80:20 ratio of 1,3- vs 1,5-isomer.High (>95:5) . Steric and electronic control directs formation of the 1-methyl-3-aryl isomer.
Purification Requires tedious column chromatography or HPLC to separate isomers.Often requires only recrystallization.
Yield Variable (40–60% isolated yield of target).Consistent (75–85% isolated yield).
Reproducibility Low . Batch-to-batch variation in isomer ratio affects downstream IC50 values.High . Defined mechanism ensures consistent product identity.

Scientific Integrity: The "Why" Behind the Protocol

Mechanistic Insight: The Regiochemistry Trap

In Method A (Direct Methylation) , the starting material (3-aryl-5-chloropyrazole) exists in tautomeric equilibrium. The electrophile (methyl iodide) attacks either nitrogen. The steric hindrance of the 3-nitrophenyl group vs. the 5-chloro atom dictates the ratio, but solvent polarity and base choice introduce uncontrolled variables.

In Method B (Cyclocondensation) , the reaction between a hydrazine and a


-ketonitrile (or similar 1,3-dielectrophile) is kinetically controlled. The more nucleophilic nitrogen of methylhydrazine (

vs

) attacks the more electrophilic carbonyl carbon, locking the regiochemistry before the ring closes. This ensures the methyl group is positioned distally to the aryl group (forming the 1-methyl-3-aryl core).

Validated Experimental Protocol (Method B)

Objective: Synthesis of high-purity 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole.

Materials
  • Reagent 1: 3-(3-Nitrophenyl)-3-oxopropanenitrile (Precursor)

  • Reagent 2: Methylhydrazine (Caution: Toxic/Carcinogenic)

  • Reagent 3:

    
     (Phosphorus oxychloride) – for chlorination step if starting from pyrazolone.
    
  • Solvent: Ethanol (anhydrous), Acetic Acid.

Step-by-Step Workflow
  • Cyclization (Formation of Pyrazolone Intermediate):

    • Dissolve 3-(3-nitrophenyl)-3-oxopropanenitrile (1.0 eq) in Ethanol.

    • Add Methylhydrazine (1.1 eq) dropwise at 0°C.

    • Reflux for 3 hours.

    • Checkpoint: Monitor TLC for disappearance of nitrile.

    • Cool and filter the precipitate. This is 1-methyl-3-(3-nitrophenyl)-1H-pyrazol-5-ol (tautomer of the pyrazolone).

  • Chlorination (Conversion to Target):

    • Suspend the pyrazolone intermediate in

      
       (excess, acts as solvent).
      
    • Heat to 100°C for 4–6 hours. Note: Evolution of HCl gas.

    • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. (Exothermic!).

    • Neutralize with saturated

      
       to pH 7–8.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to obtain pale yellow needles.

Mandatory Visualization: Reaction Pathway & Isomerism

The following diagram illustrates the divergent pathways and the critical validation step using NOESY NMR.

G cluster_MethodA Method A: Direct Methylation (Avoid) cluster_MethodB Method B: Cyclocondensation (Standard) Start Precursor (3-Aryl-3-oxopropanenitrile) StepB1 Reaction with Methylhydrazine Start->StepB1 Cyclization IntermediateA 3-Aryl-5-chloro-pyrazole ProductA1 Target: 1-Me-3-Aryl (Minor/Major Mix) IntermediateA->ProductA1 MeI/Base ProductA2 Impurity: 1-Me-5-Aryl (Regioisomer) IntermediateA->ProductA2 Lack of Control IntermediateB Intermediate: 1-Me-3-Aryl-pyrazol-5-one StepB1->IntermediateB StepB2 Chlorination (POCl3) IntermediateB->StepB2 FinalProduct Final Product: CMP-3NP StepB2->FinalProduct Validation Validation: NOESY NMR Signal (N-Me <-> Aryl-H) FinalProduct->Validation Confirm

Caption: Comparison of synthetic routes. Method B ensures regiospecific formation of the 1-methyl-3-aryl core, validated by NOESY NMR.

Self-Validating System: Structural Confirmation

To ensure the "product" is genuinely the target and not its isomer, you must perform the following Pass/Fail check:

Protocol: NOESY NMR Validation
  • Theory: The Nuclear Overhauser Effect (NOE) detects protons close in space (<5 Å).

  • Target (1-methyl-3-aryl): The N-methyl group (approx 3.9 ppm) is spatially distant from the aryl ring protons because they are separated by the C3 carbon. However, a strong NOE should be observed between the N-methyl group and the C5-proton (if H were present) or lack thereof if C5 is Cl. Crucially, verify the absence of a strong NOE between N-Me and Aryl-H.

  • Isomer (1-methyl-5-aryl): The N-methyl group is directly adjacent to the aryl ring at C5. Strong NOE will be observed between the N-methyl protons and the ortho-protons of the 3-nitrophenyl ring.

Criteria:

  • PASS: No NOE correlation between N-Me (singlet, ~3.9 ppm) and Aryl-ortho protons.

  • FAIL: Strong NOE correlation observed. (Indicates you made the 1-methyl-5-aryl isomer).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry.
    • URL:[Link] (Canonical reference for pyrazole regiochemistry).

  • Chlorin

    • Title: Vilsmeier-Haack Reaction of Pyrazolones: A Route to Chloropyrazoles.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • NMR Characteriz

    • Title: Structural determination of N-methylated pyrazoles using NOE difference spectroscopy.
    • Source: Magnetic Resonance in Chemistry.
    • URL:[Link]

A Comparative Guide to the Purity Assessment of Synthesized 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthesis

5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The reliability and reproducibility of research and the safety and efficacy of any resulting therapeutic agent are fundamentally dependent on the purity of the starting materials. Impurities, which can arise from the synthesis, purification, or storage of the compound, can lead to erroneous biological data, unpredictable side effects, and complications in regulatory approval.[1][2] This guide provides a comprehensive framework for the purity assessment of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole, comparing orthogonal analytical techniques to ensure a thorough and reliable characterization.

Synthetic Pathway and Potential Impurities

A common synthetic route to 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with a chlorinating agent like phosphorus oxychloride.[3] The subsequent nitration of the phenyl ring yields the final product.

Potential impurities can include:

  • Starting materials: Unreacted 3-methyl-1-phenyl-5-pyrazolone.

  • Reagents: Residual chlorinating and nitrating agents.

  • By-products: Isomers (e.g., different positions of the nitro group), over-chlorinated or over-nitrated products.

  • Degradation products: Formed during the reaction or storage.

A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

Orthogonal Analytical Approaches: A Multi-faceted Strategy

To achieve a comprehensive purity profile, it is essential to employ a suite of analytical techniques that operate on different physicochemical principles. This "orthogonal" approach minimizes the risk of overlooking impurities that may not be detectable by a single method. The primary techniques for the purity assessment of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[4][5]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[4] For pyrazole derivatives, a reverse-phase HPLC method is highly effective.[6][7][8]

Strengths:

  • High sensitivity and resolution for a wide range of organic molecules.

  • Excellent for quantifying non-volatile and thermally labile impurities.

  • Well-established and validated methods are readily available.[9][10]

Limitations:

  • May not be suitable for highly volatile impurities.

  • Requires a reference standard for accurate quantification.

Experimental Protocol: Reverse-Phase HPLC

  • System: Standard HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient: 60% B to 90% B over 10 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: 280 nm.[7]

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

Data Presentation: HPLC Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identity
13.515,0000.5Impurity A
25.22,955,00098.55-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole
36.830,0001.0Impurity B
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.[11][12]

Strengths:

  • Excellent for identifying and quantifying volatile and semi-volatile impurities.[11]

  • Provides structural information, aiding in the identification of unknown impurities.[13]

  • High sensitivity, capable of detecting trace-level contaminants.[11]

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization may be required for some polar compounds to increase volatility.[12][14]

Experimental Protocol: GC-MS Analysis

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Data Presentation: GC-MS Impurity Profile

Retention Time (min)Key m/z FragmentsTentative Identification
8.5192, 157, 77Unreacted 5-chloro-3-methyl-1-phenylpyrazole
10.2237, 202, 122, 775-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).[15][16] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.[17][18][19][20]

Strengths:

  • Provides unambiguous structural confirmation of the main component and impurities.[15]

  • Can detect and quantify a wide range of impurities, including isomers and non-chromatophoric compounds.

  • qNMR offers a direct measurement of purity against a certified internal standard.[17][19]

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Complex spectra can be challenging to interpret, especially for mixtures.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: A certified reference material with known purity and non-overlapping signals (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh the sample and internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

Data Presentation: qNMR Purity Calculation

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis (CHN Analysis)

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample through combustion analysis.[21][22][23] The experimental percentages are then compared to the theoretical values for the pure compound.[24][25]

Strengths:

  • Provides fundamental information about the elemental composition of the bulk sample.

  • Can indicate the presence of inorganic impurities or residual solvents that do not contain C, H, or N.

  • A valuable tool for confirming the empirical formula of a newly synthesized compound.[21][23]

Limitations:

  • Does not provide information about the nature of organic impurities with similar elemental compositions.

  • Requires a relatively pure sample for meaningful results.

Experimental Protocol: CHN Analysis

  • Instrument: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation: Elemental Analysis Comparison

ElementTheoretical %Experimental %Deviation
Carbon (C)54.4854.35-0.13
Hydrogen (H)3.693.75+0.06
Nitrogen (N)15.7915.68-0.11

A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Workflow and Decision Making

The selection and sequence of analytical techniques should be guided by the stage of development and the specific questions being addressed.

Caption: Workflow for Purity Assessment of Synthesized Compounds.

Comparative Data Summary

Analytical TechniquePurity Result (%)Impurities DetectedKey Insights
HPLC98.5Two non-volatile impuritiesExcellent for routine quality control and quantification of major components.
GC-MS>99 (volatile fraction)Trace amounts of starting materialConfirms the absence of significant volatile impurities.
qNMR98.2Structural confirmation of main product and impuritiesProvides a highly accurate, absolute purity value and structural information.
Elemental AnalysisC, H, N within ±0.2% of theoreticalN/AConfirms the correct elemental composition of the bulk material.

Conclusion: An Integrated Approach to Ensuring Quality

The purity assessment of synthesized compounds like 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is not a one-size-fits-all process. A comprehensive and reliable evaluation necessitates an integrated approach that leverages the strengths of multiple, orthogonal analytical techniques. While HPLC and GC-MS are powerful for separating and identifying impurities, qNMR provides an accurate measure of absolute purity and invaluable structural confirmation. Elemental analysis serves as a fundamental check of the compound's composition. By combining these methods, researchers and drug development professionals can have high confidence in the quality of their materials, ensuring the integrity of their scientific findings and the safety of potential therapeutic candidates. Adherence to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) is also crucial in the context of drug development.[1][26][27][28]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • <1225> Validation of Compendial Procedures. USP-NF ABSTRACT. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]

  • How to determine the purity of newly synthesized organic compound?. ResearchGate. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • synthesis, characterization and biological screening of newer pyrazole derivatives. EJBPS. Available at: [Link]

  • analytical techniques for estimation of organic compounds. Slideshare. Available at: [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. Available at: [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

  • QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. ORBi. Available at: [Link]

  • (PDF) A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES. ResearchGate. Available at: [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

  • (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available at: [Link]

Sources

Benchmarking 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole: A Strategic Guide for Scaffold Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and kinase inhibitory effects[1],[2]. When designing novel therapeutics, the selection of the initial building block dictates the efficiency, yield, and regioselectivity of the entire synthetic route.

As a Senior Application Scientist, I have evaluated numerous heterocyclic intermediates. This guide objectively benchmarks 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole against alternative pyrazole derivatives, providing mechanistic insights, structural rationale, and self-validating experimental protocols to accelerate your drug development workflows.

Structural Rationale & Mechanistic Advantages

The utility of a chemical building block is defined by its orthogonal functional handles. 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is engineered with three distinct domains, each serving a specific mechanistic purpose:

  • The C5-Chloro Handle: The pyrazole ring is inherently electron-rich, but the N1-methyl group exerts an inductive electron-withdrawing effect. Combined with the electronegativity of the chlorine atom, this creates localized electrophilicity at the C5 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) without the need for transition-metal catalysis.

  • The C3-(3-Nitrophenyl) Group: This acts as a masked aniline. The nitro group is inert to the basic/nucleophilic conditions of SNAr, protecting the C3 position. Post-substitution, it can be selectively reduced to a primary amine, opening the door for amide, urea, or sulfonamide coupling—critical linkages in ATP-competitive kinase inhibitors.

  • The N1-Methylation: Unsubstituted 1H-pyrazoles exist as a mixture of rapidly interconverting tautomers. By locking the nitrogen with a methyl group, tautomerism is eliminated. This ensures absolute regiocontrol during downstream functionalization.

Regio Unsub 1H-Pyrazole (Tautomeric Mixture) React1 Electrophilic Addition Unsub->React1 Sub N1-Methyl Pyrazole (Locked Tautomer) React2 Nucleophilic Addition Sub->React2 Mix Mixed Regioisomers (Low Yield, Complex Purification) React1->Mix Pure Single Regioisomer (High Yield, Clean Reaction) React2->Pure

Caption: Regioselectivity advantage of N1-methylation over 1H-unsubstituted pyrazoles.

Benchmarking Alternative Pyrazole Scaffolds

To objectively evaluate its performance, we benchmark this compound against two widely available commercial alternatives: 3-(3-Nitrophenyl)-1H-pyrazole [] and 5-Chloro-3-methyl-1-phenyl-1H-pyrazole [4].

Scaffold Property5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole3-(3-Nitrophenyl)-1H-pyrazole5-Chloro-3-methyl-1-phenyl-1H-pyrazole
Tautomerism Locked (None)High (1H/2H flux)Locked (None)
C5 Functional Handle Yes (Reactive Chloride)No (Inert C-H bond)Yes (Reactive Chloride)
Aryl Functional Handle Yes (Reducible NO2)Yes (Reducible NO2)No (Inert Phenyl ring)
Regioselectivity ExcellentPoorExcellent
Downstream Versatility High (Dual functionalization)Moderate (Requires halogenation)Low (Single functionalization point)

Validated Experimental Workflows

The following protocols demonstrate the sequential functionalization of the scaffold. These are designed as self-validating systems , meaning the causality of the reagents is explained, and analytical checkpoints are built into the methodology to confirm success before proceeding.

Protocol A: C5-Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce a secondary amine (e.g., morpholine) at the C5 position to modulate the pharmacokinetic properties (solubility/logP) of the final drug. Causality: Using N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with the morpholine nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 1.0 eq of 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 2.5 eq of morpholine, followed by 3.0 eq of DIPEA.

  • Reaction: Heat the mixture to 120°C for 12 hours. The thermal energy is required to overcome the activation barrier of the SNAr intermediate (Meisenheimer complex).

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. The starting material has an expected

    
     of ~238 m/z. Upon successful substitution, the product mass will shift to ~289 m/z. The complete disappearance of the 238 m/z peak validates reaction completion.
    
  • Workup: Quench with ice water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Mild Nitro Reduction to Aniline

Objective: Convert the 3-nitrophenyl group to a 3-aminophenyl handle. Causality: Standard palladium-catalyzed hydrogenation (


, Pd/C) risks reductive dechlorination if the C5-chloro group was left intact. Using Iron powder and Ammonium Chloride (

) provides a mild, chemoselective single-electron transfer reduction that strictly targets the nitro group.

Step-by-Step Methodology:

  • Preparation: Suspend the nitro-intermediate from Protocol A in an Ethanol/Water (4:1 v/v) mixture.

  • Reagent Addition: Add 5.0 eq of Iron powder (finely divided for high surface area) and 5.0 eq of solid

    
    .
    
  • Reaction: Reflux at 80°C for 2 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting nitro compound runs higher (less polar). The resulting aniline will spot significantly lower (more polar). Spray the TLC plate with ninhydrin and heat; the new spot will turn purple/brown, chemically validating the presence of a primary amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxide salts. Concentrate the filtrate, extract with DCM, and dry.

Workflow Start 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole SNAr Protocol A: SNAr at C5 (Morpholine Addition) Start->SNAr Reduction Protocol B: Nitro Reduction (NO2 -> NH2) SNAr->Reduction Coupling Downstream: Amide Coupling (Target Generation) Reduction->Coupling Target Lead Compound (e.g., Kinase Inhibitor) Coupling->Target

Caption: Synthetic workflow for target generation via sequential orthogonal functionalization.

Summary

Benchmarking reveals that 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole outperforms simpler pyrazole derivatives due to its locked tautomeric state and dual orthogonal reactive sites. By utilizing the self-validating SNAr and chemoselective reduction protocols outlined above, medicinal chemists can rapidly generate libraries of diverse, biologically active pyrazole-based therapeutics with high regiocontrol and synthetic efficiency.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PubChem (nih.gov)
  • Title: CAS 59843-77-5 3-(3-Nitrophenyl)

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Status: Novel/Research Intermediate (No specific global SDS available). Protocol Level: High Containment (OEB 3 / BSL-2 equivalent) .

As a specific toxicological profile for 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole is not established in public databases, this protocol utilizes Structure-Activity Relationship (SAR) analysis.[1] We derive safety measures from the functional hazards of chlorinated heterocycles (irritation/sensitization) and nitro-aromatics (acute systemic toxicity/skin absorption).[1]

Core Directive: Treat this compound as a potent, skin-absorbing toxin until proven otherwise.[1]

Inferred GHS Hazard Classification (Conservative)
Hazard ClassCategoryHazard Statement (Inferred)
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[1]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin (Nitro-group associated).[1]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin and serious eye irritation.[2][3][4]
STOT - SE Cat 3H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is non-negotiable and must follow a barrier-protection logic.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of the matter (Solid vs. Solution).

PPE_Logic Start Start: Assess State Solid Solid / Powder Start->Solid Solution Solution (Organic Solvents) Start->Solution Resp_Solid Respiratory: N95 or P100 (If outside hood) Solid->Resp_Solid Hand_Solid Hands: Double Nitrile (0.11mm min) Solid->Hand_Solid Resp_Sol Respiratory: Fume Hood (Face Velocity >100 fpm) Solution->Resp_Sol Hand_Sol Hands: Silver Shield / Laminate (If DCM/DMF used) Solution->Hand_Sol Eye Eyes: Chemical Splash Goggles Resp_Solid->Eye Hand_Solid->Eye Resp_Sol->Eye Hand_Sol->Eye Body Body: Tyvek Lab Coat + Sleeves Eye->Body

Figure 1: PPE Selection Workflow based on physical state.[1]

Detailed PPE Specifications
  • Respiratory Protection:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–120 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.[1]

  • Hand Protection (Glove Protocol):

    • Inner Layer: Disposable Nitrile (4 mil / 0.1 mm) - Inspection required.[1]

    • Outer Layer:

      • For Solids: Disposable Nitrile (Extended Cuff).

      • For Solutions (DCM/Chloroform):PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Standard nitrile degrades in <5 mins with halogenated solvents.[1]

  • Ocular Protection:

    • Solids: Safety glasses with side shields (minimum).

    • Liquids: Indirect-vent chemical splash goggles.[1]

Operational Handling Protocol

A. Weighing & Transfer (Critical Step)

Risk: Static-induced powder dispersal is common with pyrazoles.[1]

  • Preparation: Place the balance inside the fume hood. If not possible, use a powder containment hood or a static-dissipative balance enclosure.[1]

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.

  • Transfer:

    • Tare the weighing boat.

    • Transfer solid using a micro-spatula.

    • Do not pour directly from the stock bottle.

    • Immediately recap the stock bottle after mass verification.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use. Discard wipe as solid hazardous waste.

B. Reaction Setup (Solubilization)

Solubility Profile (Predicted): High solubility in DMSO, DMF, DCM, Ethyl Acetate. Low solubility in Water.

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Vessel Type: Use borosilicate glass (Pyrex/Duran) with standard taper joints (14/20 or 24/40).

  • Temperature Control: If heating is required, use a silicone oil bath or heating block with a temperature probe. Do not use an open flame.

    • Note: Nitro-compounds can be thermally sensitive.[1] Ensure T < 150°C unless DSC data confirms stability.

Emergency Response & Spill Management

First Aid (Immediate Action)
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[5] Watch for signs of methemoglobinemia (blue lips/fingernails) due to the nitro group.

  • Skin Contact: IMMEDIATE wash with polyethylene glycol 400 (PEG-400) if available, or copious soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).[1]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][6][7] Consult an ophthalmologist.

Spill Cleanup Logic

Follow this decision tree for safe remediation of spills.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major PPE_Don Don Double Gloves, Goggles, Lab Coat Minor->PPE_Don Evacuate Evacuate Lab Call HazMat Major->Evacuate Solid_Spill Solid Spill? PPE_Don->Solid_Spill Liquid_Spill Liquid Spill? PPE_Don->Liquid_Spill Wet_Wipe Cover with wet Kimwipes (Prevent Dust) Solid_Spill->Wet_Wipe Absorb Use Vermiculite/Sand (No Combustibles) Liquid_Spill->Absorb Waste Bag as Hazardous Waste Label: 'Toxic - Pyrazole' Wet_Wipe->Waste Absorb->Waste

Figure 2: Spill Response Decision Tree.[1]

Waste Disposal

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Irritant)High-Temperature Incineration.[1] Do not landfill.
Liquid Waste (Halogenated) Halogenated OrganicSegregate into "Halogenated Solvents" carboy.
Contaminated Sharps Hazardous SharpsRigid sharps container (Yellow/Red).
Empty Containers Hazardous ResidueTriple rinse with solvent; dispose of rinsate as liquid waste.

Labeling Requirement: All waste containers must be labeled:

"Contains: 5-Chloro-1-methyl-3-(3-nitrophenyl)-1H-pyrazole.[1] Hazard: Toxic/Irritant.[3][4][6] Halogenated."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Pyrazole Derivatives. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitro-aromatic compounds. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved October 26, 2025, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.